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Core Science & Biosynthesis

Foundational

Technical Guide: 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8)

[1][2][3] Executive Summary & Nomenclature Clarification Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Developers. This guide provides a comprehensive technical analysis of 3-(Chloromethyl)-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Developers.

This guide provides a comprehensive technical analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8).[1][2] This compound is a critical electrophilic building block, primarily recognized as the key intermediate for the synthesis of Bifenthrin , a type-I pyrethroid insecticide. Beyond agrochemicals, its biphenyl scaffold serves as a privileged structure in drug discovery, particularly in the development of sodium channel modulators and PD-1/PD-L1 inhibitors.

Critical Nomenclature Note

CAS 84541-46-8 is definitively assigned to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (also known as 2-methyl-3-phenylbenzyl chloride).

  • User Query: "2-Chloro-3-methyl-1,1'-biphenyl"

  • Correction: The user's string implies a chlorine atom attached directly to the aromatic ring. However, the CAS number provided corresponds to the benzyl chloride derivative. This guide focuses on the CAS-defined substance (the benzyl chloride), which is the industrially relevant intermediate.

Chemical & Physical Properties[2][3][4][5][6][7]

The compound is a lipophilic alkylating agent. Its reactivity is dominated by the benzylic chloride, making it susceptible to nucleophilic substitution (SN2) reactions.

PropertyValueNotes
CAS Number 84541-46-8Unique Identifier
IUPAC Name 1-(Chloromethyl)-2-methyl-3-phenylbenzenePreferred Name
Molecular Formula C₁₄H₁₃Cl
Molecular Weight 216.71 g/mol
Appearance Off-white low-melting solid or viscous liquidDependent on purity; typically crystallizes upon cooling.[3]
Solubility Soluble in Toluene, DCM, EtOAc, THFInsoluble in water; hydrolyzes slowly in aqueous media.
Reactivity Class Benzyl Halide / Alkylating AgentHigh reactivity toward amines, alkoxides, and thiolates.
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive; store away from strong bases.

Synthesis & Manufacturing

The industrial synthesis of CAS 84541-46-8 typically follows a convergent route involving a Suzuki-Miyaura coupling followed by chlorination. This approach avoids the poor selectivity associated with direct chloromethylation of 2-methylbiphenyl.

Synthetic Pathway Visualization

SynthesisPathway cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Functional Group Transformation SM1 3-Bromo-2-methylbenzyl alcohol (or Benzoic acid deriv.) Int 2-Methyl-3-biphenylmethanol (CAS 76350-90-8) SM1->Int Suzuki Coupling Base, Heat SM2 Phenylboronic Acid SM2->Int Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Int Product 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) Int->Product Chlorination (S_N i mechanism) Reagent Thionyl Chloride (SOCl2) or POCl3 Reagent->Product

Caption: Convergent synthesis of CAS 84541-46-8 via Suzuki coupling and Deoxychlorination.

Detailed Experimental Protocol (Lab Scale)

Based on standard protocols for benzylic chlorination.

Objective: Conversion of 2-methyl-3-biphenylmethanol to 3-(chloromethyl)-2-methyl-1,1'-biphenyl.

Reagents:

  • Precursor: 2-Methyl-3-biphenylmethanol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂, 1.2–1.5 eq)

  • Catalyst: DMF (Dimethylformamide, 0.05 eq - optional)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Methyl-3-biphenylmethanol and anhydrous DCM (0.5 M concentration) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add SOCl₂ dropwise via a syringe or addition funnel. (Note: Gas evolution of SO₂ and HCl will occur; vent to a scrubber).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The alcohol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

    • Redissolve residue in Toluene/Hexane and wash with saturated NaHCO₃ (cold) to neutralize residual acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate solvent to yield the crude chloride. If necessary, purify via short-path silica plug filtration (eluting with Hexanes) to remove polar impurities.

  • Yield: Typically 85–95%.

Process Insight: The use of Toluene as a solvent allows for a direct "telescoping" of the product into the next step (e.g., esterification for Bifenthrin) without isolation, reducing exposure to the alkylating agent.

Applications in Drug & Agrochemical Development

Agrochemicals: Bifenthrin Synthesis

The primary commercial application is the synthesis of Bifenthrin . The 3-(chloromethyl)-2-methyl-1,1'-biphenyl moiety constitutes the "alcohol" portion of the pyrethroid ester (after hydrolysis or direct coupling).

  • Mechanism: Pyrethroids keep voltage-gated sodium channels (VGSCs) in the open state, causing repetitive firing and paralysis in insects. The biphenyl group provides the necessary lipophilicity to penetrate the insect cuticle and dock into the hydrophobic pocket of the channel protein.

Pharmaceutical Research: Privileged Scaffolds

The 2-methyl-1,1'-biphenyl core is a "privileged scaffold" in medicinal chemistry due to its ability to adopt a twisted conformation (atropisomerism potential), which improves selectivity in protein binding pockets.

Emerging Areas:

  • PD-1/PD-L1 Inhibitors: Small molecule inhibitors often utilize biphenyl cores to disrupt the protein-protein interaction interface.

  • Sodium Channel Modulators: Beyond insecticides, analogs of this structure are screened for human NaV1.7/NaV1.8 inhibition for neuropathic pain management.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Lipophilicity Lipophilic Tail (Biphenyl) Core->Lipophilicity Sterics Ortho-Methyl Group (Twisted Conformation) Core->Sterics Electrophile Chloromethyl Group (Reactive Handle) Core->Electrophile Penetration Membrane Permeability (Blood-Brain / Cuticle) Lipophilicity->Penetration Selectivity Receptor Subtype Selectivity (NaV Channels) Sterics->Selectivity Derivatization Precursor for: - Esters (Pyrethroids) - Amines (Drug Leads) Electrophile->Derivatization

Caption: SAR analysis of the CAS 84541-46-8 scaffold highlighting functional roles.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Benzyl chlorides are potent lachrymators and skin irritants.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[4]

  • Sensitizer: Potential skin sensitizer.

Handling Protocols:

  • Containment: Handle only in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat.

  • Decontamination: In case of spill, neutralize with a dilute solution of ammonia or sodium hydroxide to convert the chloride to the less toxic alcohol/amine.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13282519, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Retrieved from [Link]

  • Zhang, L., et al. (2019).A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry.
  • European Chemicals Agency (ECHA).Registration Dossier for Pyrethroid Intermediates.
  • Organic Syntheses.General Procedures for Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Standard protocol grounding).

Sources

Exploratory

Differentiating 2-Chloro-3-methyl-1,1'-biphenyl and 3-Chloro-2-methylbiphenyl: A Technical Guide for Researchers

An In-depth Isomeric Analysis for Drug Development and Scientific Research The precise identification and differentiation of constitutional isomers are of paramount importance in the fields of chemical research, drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Isomeric Analysis for Drug Development and Scientific Research

The precise identification and differentiation of constitutional isomers are of paramount importance in the fields of chemical research, drug development, and toxicology. The subtle variations in the structural arrangement of atoms within a molecule can lead to significant differences in physical, chemical, and biological properties. This guide provides a comprehensive technical overview of two such isomers: 2-Chloro-3-methyl-1,1'-biphenyl and 3-Chloro-2-methylbiphenyl. We will delve into their synthesis, comparative structural analysis, spectroscopic differentiation, and analytical separation techniques, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Isomeric Purity

2-Chloro-3-methyl-1,1'-biphenyl and 3-Chloro-2-methylbiphenyl are substituted aromatic hydrocarbons. While both possess the same molecular formula (C₁₃H₁₁Cl) and molecular weight (202.68 g/mol ), the positioning of the chlorine and methyl substituents on the biphenyl scaffold dramatically influences their three-dimensional structure and, consequently, their interactions with biological systems and their behavior in analytical systems. In drug development, for instance, one isomer may exhibit therapeutic efficacy while the other could be inactive or even toxic. Therefore, robust methods for their synthesis and unequivocal differentiation are critical.

Synthesis of Isomers: Strategic Approaches to Positional Control

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.

Synthesis of 3-Chloro-2-methylbiphenyl

A common route to 3-Chloro-2-methylbiphenyl involves a Gomberg-Bachmann type reaction. In a representative procedure, 3-chloro-2-methylaniline is treated with isoamyl nitrite in a benzene solvent. The reaction proceeds via the formation of a diazonium salt, which then undergoes a free-radical aromatic substitution onto the benzene ring.[1]

Another effective method utilizes a Grignard reagent. 3-Chloro-2-methylphenylmagnesium halide is coupled with a halogenobenzene in the presence of a palladium or nickel catalyst. This cross-coupling reaction offers a high-yield pathway to the desired biphenyl.[2]

Experimental Protocol: Grignard-based Synthesis of 3-Chloro-2-methylbiphenyl

  • Grignard Reagent Formation: In a dry, inert atmosphere, react 1-bromo-3-chloro-2-methylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 3-chloro-2-methylphenylmagnesium bromide.

  • Cross-Coupling: To a solution of bromobenzene in THF, add a catalytic amount of a palladium complex, such as Pd(PPh₃)₄.

  • Reaction: Slowly add the prepared Grignard reagent to the bromobenzene solution at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, quench with a dilute acid solution. Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation or column chromatography.

Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl

The synthesis of 2-Chloro-3-methyl-1,1'-biphenyl can be achieved through a Sandmeyer-type reaction. Starting from 3-methyl-[1,1'-biphenyl]-2-amine, treatment with a nitrite source in the presence of a copper(I) chloride catalyst generates the 2-chloro-substituted biphenyl.[3]

Experimental Protocol: Sandmeyer-type Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl

  • Diazotization: Dissolve 3-methyl-[1,1'-biphenyl]-2-amine in an acidic aqueous solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to a solution of copper(I) chloride.

  • Work-up and Purification: Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflows cluster_3_chloro Synthesis of 3-Chloro-2-methylbiphenyl cluster_2_chloro Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl A1 3-Chloro-2-methylaniline A2 Isoamyl Nitrite, Benzene A1->A2 Gomberg-Bachmann A3 3-Chloro-2-methylbiphenyl A2->A3 B1 3-Chloro-2-methylphenyl magnesium halide B2 Halogenobenzene, Pd/Ni catalyst B1->B2 Grignard Cross-Coupling B2->A3 C1 3-Methyl-[1,1'-biphenyl]-2-amine C2 NaNO2, HCl, CuCl C1->C2 Sandmeyer Reaction C3 2-Chloro-3-methyl-1,1'-biphenyl C2->C3

Caption: Synthetic routes to the two isomers.

Structural and Spectroscopic Isomer Differentiation

The different substitution patterns of the two isomers lead to distinct physical properties and spectroscopic signatures.

Physicochemical Properties
Property2-Chloro-3-methyl-1,1'-biphenyl3-Chloro-2-methylbiphenyl
Molecular Formula C₁₃H₁₁ClC₁₃H₁₁Cl
Molecular Weight 202.68 g/mol 202.68 g/mol
Boiling Point Not available102-105 °C at 0.65 mmHg[4][5][6][7]
Density Not available1.137 g/mL at 25 °C[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the positions of the chloro and methyl groups.

Predicted ¹H NMR Spectra:

  • 2-Chloro-3-methyl-1,1'-biphenyl: The protons on the substituted ring will exhibit a complex splitting pattern. The methyl protons will appear as a singlet, likely in the range of 2.2-2.5 ppm. The aromatic protons will be in the range of 7.0-7.6 ppm.

  • 3-Chloro-2-methylbiphenyl: The methyl protons will also appear as a singlet in a similar region. The arrangement of the substituents will lead to a different set of chemical shifts and coupling constants for the aromatic protons compared to its isomer.

Predicted ¹³C NMR Spectra:

The ¹³C NMR spectra will show distinct signals for each of the 13 carbon atoms. The carbon attached to the chlorine atom will be significantly deshielded. The chemical shifts of the quaternary carbons and the methyl carbon will be key diagnostic features to differentiate the two isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups and the substitution pattern on the aromatic rings. Both isomers will show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic rings. The key differences will lie in the "fingerprint region" (below 1500 cm⁻¹), where C-Cl stretching and various bending vibrations occur. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

In mass spectrometry, both isomers will exhibit a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation patterns, however, may differ due to the different steric and electronic environments of the substituents. The loss of a methyl radical (CH₃) or a chlorine atom (Cl) are expected fragmentation pathways. The relative intensities of the fragment ions can be used to distinguish the isomers.

Analytical Separation and Identification

Chromatographic techniques are essential for the separation and quantification of these isomers in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds. The choice of the GC column is critical for achieving baseline separation of the isomers. A non-polar or medium-polarity capillary column, such as one with a poly(5%-phenyl methyl)siloxane stationary phase, is often used for the separation of PCB congeners.[8] The retention times of the two isomers will differ based on their volatility and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Injection B GC Separation (Capillary Column) A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Analysis (Chromatogram & Mass Spectrum) E->F

Caption: A typical workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the separation of non-volatile or thermally labile compounds. For biphenyl isomers, reversed-phase HPLC with a C18 or a phenyl-based stationary phase is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The different polarities and shapes of the two isomers will result in different retention times on the column, allowing for their separation.

Toxicology and Biological Activity: A Structure-Activity Perspective

The toxicology of polychlorinated biphenyls (PCBs) is highly dependent on their structure. Generally, PCBs are persistent organic pollutants and can bioaccumulate in fatty tissues. Their toxicity is often related to their ability to bind to the aryl hydrocarbon receptor (AhR). The planarity of the biphenyl rings, which is influenced by the number and position of ortho-substituents, is a key determinant of AhR binding and subsequent "dioxin-like" toxicity.

For lower-chlorinated biphenyls, such as the isomers discussed here, the toxicological profiles are less characterized than their more highly chlorinated counterparts. However, structure-activity relationships suggest that even monochlorinated biphenyls can exhibit biological activity. The position of the chlorine and methyl groups will affect the molecule's conformation and its ability to interact with biological receptors and metabolic enzymes. Further research is needed to fully elucidate the specific toxicological profiles of 2-Chloro-3-methyl-1,1'-biphenyl and 3-Chloro-2-methylbiphenyl.

Conclusion

The differentiation of 2-Chloro-3-methyl-1,1'-biphenyl and 3-Chloro-2-methylbiphenyl is a critical task for ensuring the purity, efficacy, and safety of chemical compounds in research and development. This guide has outlined the key synthetic strategies, the expected differences in their spectroscopic signatures, and the analytical methods for their separation and identification. A thorough understanding and application of these techniques are essential for any scientist working with these or similar isomeric compounds.

References

  • PrepChem.com. Synthesis of 3-chloro-2-methyl[1,1'-biphenyl]. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. Available from: [Link]

  • Google Patents. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
  • PubMed. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Available from: [Link]

Sources

Foundational

Solubility Profile of 2-Chloro-3-methyl-1,1'-biphenyl in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-3-methyl-1,1'-biphenyl, a specific polychlorinated biphenyl (PCB)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-3-methyl-1,1'-biphenyl, a specific polychlorinated biphenyl (PCB) congener. Recognizing the scarcity of published experimental data for this particular compound, this document emphasizes the foundational principles of solubility, provides a robust, step-by-step protocol for its experimental determination, and discusses the theoretical underpinnings that govern its behavior in various organic solvents. This guide is intended to empower researchers, environmental scientists, and drug development professionals to generate reliable and reproducible solubility data essential for toxicological studies, environmental fate modeling, and formulation development.

Introduction: The Significance of Solubility for a Specific PCB Congener

Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) that exhibit a wide range of physical and chemical properties.[1] While commercially produced as complex mixtures (e.g., Aroclors), the environmental and toxicological assessment often requires studying individual congeners to understand structure-activity relationships.[2][3] 2-Chloro-3-methyl-1,1'-biphenyl is one such congener.

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and environmental systems. For researchers, this data is fundamental for:

  • Toxicological Assays: Preparing accurate dosing solutions for in-vitro and in-vivo studies is contingent on knowing a compound's solubility limits.[4]

  • Environmental Fate and Transport: Solubility in organic matter and non-polar solvents influences how a compound partitions in the environment, its bioaccumulation potential, and its persistence.[5]

  • Drug Development & Formulation: For biphenyl derivatives in medicinal chemistry, solubility in various pharmaceutically relevant solvents is a key factor in developing viable drug delivery systems.[6]

PCBs as a class are known to be hydrophobic, with low water solubility and high solubility in most organic solvents, oils, and fats.[1][2] This general behavior is a direct consequence of their molecular structure. However, subtle structural variations between congeners—such as the number and position of chlorine atoms and other substituents—can lead to significant differences in their solubility profiles. This guide provides the theoretical and practical tools to elucidate the specific solubility characteristics of 2-Chloro-3-methyl-1,1'-biphenyl.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 2-Chloro-3-methyl-1,1'-biphenyl is governed by the interplay between its molecular structure and the properties of the solvent.

Molecular Structure Analysis of 2-Chloro-3-methyl-1,1'-biphenyl

The structure of 2-Chloro-3-methyl-1,1'-biphenyl imparts several key characteristics:

  • Biphenyl Backbone: The two phenyl rings provide a large, non-polar surface area, making the molecule inherently hydrophobic (lipophilic).

  • Chlorine Atom: The electronegative chlorine atom introduces a slight polar moment, but its overall effect is overshadowed by the non-polar rings. The position of the chlorine atom can influence intermolecular interactions.

  • Methyl Group: The methyl group is a non-polar, electron-donating group that further enhances the lipophilic nature of the molecule.

  • Rotational Freedom: The single bond connecting the phenyl rings allows for rotation. Ortho-substituents (like the chlorine at position 2) create steric hindrance, affecting the planarity of the molecule and influencing how it packs in a solid-state crystal lattice and interacts with solvent molecules.[5]

Overall, 2-Chloro-3-methyl-1,1'-biphenyl is a predominantly non-polar, lipophilic molecule. Therefore, it is predicted to have high solubility in non-polar organic solvents and lower solubility in highly polar solvents.

Rationale for Solvent Selection

Based on the molecular structure, an appropriate range of solvents should be selected to establish a comprehensive solubility profile. These can be categorized by their relative polarity and hydrogen bonding capabilities.

Solvent CategoryExamplesPredicted Solubility of 2-Chloro-3-methyl-1,1'-biphenylRationale
Non-Polar Hexane, Cyclohexane, TolueneHigh These solvents primarily interact through weak van der Waals forces, which are compatible with the non-polar biphenyl structure.[7]
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents have dipole moments but cannot donate hydrogen bonds. They can effectively solvate the biphenyl structure. DMSO is a powerful solvent capable of dissolving a wide range of non-polar and polar substances.[8][9]
Polar Protic Methanol, Ethanol, WaterLow to Very Low These solvents have strong hydrogen-bonding networks. The energy required to break these solvent-solvent interactions to create a cavity for the non-polar solute is high, resulting in poor solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a controlled temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Verify Solute Purity (>98% via HPLC) B Select HPLC-Grade Solvents A->B C Prepare Vials B->C D Add Excess Solid (e.g., 5-10 mg) to Vial C->D E Add Known Volume of Solvent (e.g., 1 mL) D->E F Incubate with Agitation (e.g., 24-48h at 25°C) E->F G Centrifuge Vial (e.g., 15 min at 10,000g) F->G H Filter Supernatant (0.22 µm PTFE filter) G->H I Collect Filtrate (Saturated Solution) H->I J Prepare Standard Curve K Dilute Filtrate I->K I->K L Analyze via HPLC-UV J->L K->L M Calculate Concentration (mg/mL or mol/L) L->M

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Causality Behind Choices: This protocol uses an excess of solid to ensure equilibrium is reached from a state of saturation. HPLC-UV is chosen for analysis because it can separate the analyte from any potential impurities or degradation products, a significant advantage over simple UV spectroscopy.[4]

1. Materials and Preparation:

  • Solute: 2-Chloro-3-methyl-1,1'-biphenyl with a purity of >98%, confirmed by a reference analytical method (e.g., HPLC-UV or GC-MS).

  • Solvents: Use HPLC-grade or equivalent high-purity solvents to avoid introducing impurities.[6]

  • Vials: Use clear glass vials with PTFE-lined screw caps to prevent solute adsorption and solvent evaporation.

2. Equilibration:

  • Add an excess amount of the solid solute (e.g., 5-10 mg) to a pre-weighed vial. The exact mass should be recorded, but the key is to ensure solid material remains at the end of the experiment.

  • Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

  • Seal the vials tightly and place them in an incubator shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium. For sparingly soluble compounds, this is typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

3. Phase Separation:

  • After equilibration, visually confirm that excess solid remains in each vial.

  • To separate the dissolved solute from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the excess solid.[4]

  • Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucial Step: Immediately filter this aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This removes any remaining microscopic particulates. Rationale: Filtration is critical, but one must be aware of potential compound adsorption to the filter material, which could lead to an underestimation of solubility. Using a PTFE filter minimizes this risk for non-polar compounds.[4]

4. Concentration Analysis (HPLC-UV):

  • Standard Curve: Prepare a set of calibration standards of 2-Chloro-3-methyl-1,1'-biphenyl in the analysis solvent (typically acetonitrile or methanol) at known concentrations. Run these on the HPLC-UV system to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the analysis solvent to bring its concentration within the linear range of the standard curve.

  • Inject the diluted sample onto the HPLC system.

  • Calculation: Use the peak area from the sample chromatogram and the regression equation from the standard curve to calculate the concentration of the saturated solution. Remember to account for the dilution factor.

5. Data Reporting:

  • Solubility should be reported in standard units such as mg/mL and mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation and Predictive Insights

As experimental data is generated, it should be compiled into a structured format for easy comparison and analysis.

Solubility Data Table (Template)
SolventSolvent TypeDielectric Constant (20°C)¹Solubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
n-HexaneNon-Polar1.89Experimental ValueCalculated Value
TolueneNon-Polar2.4Experimental ValueCalculated Value
DichloromethanePolar Aprotic9.08Experimental ValueCalculated Value
AcetonePolar Aprotic21Experimental ValueCalculated Value
Tetrahydrofuran (THF)Polar Aprotic7.5Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Experimental ValueCalculated Value
EthanolPolar Protic24.6Experimental ValueCalculated Value
MethanolPolar Protic32.6Experimental ValueCalculated Value
WaterPolar Protic80.1Experimental ValueCalculated Value
¹ Dielectric constants are approximate values from standard chemical reference tables and serve as a measure of solvent polarity.[7]
Computational and Predictive Models

In the absence of extensive experimental data, computational methods can provide valuable estimates of solubility.[10]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors (e.g., molecular volume, surface area, polarity indices) and experimentally determined solubility for a range of similar compounds to predict the solubility of a new compound.[11]

  • Thermodynamic Models: Approaches like UNIFAC and UNIQUAC use group contribution methods to predict activity coefficients, which can then be used in thermodynamic equations to calculate solubility. These models are powerful but may be limited by the availability of empirical parameters for specific molecular fragments.[10]

These predictive tools can be invaluable for initial screening of solvents or for prioritizing experimental work, but they should not replace carefully executed experimental determination for definitive data.

Conclusion

References

  • Stolte, S., & Stepnowski, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen.
  • May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry, 50(7), 997–1000.
  • Wikipedia contributors. (2024, February 12). Polychlorinated biphenyl. In Wikipedia, The Free Encyclopedia.
  • Shiu, W. Y., & Mackay, D. (1986). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated Biphenyls.
  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2000).
  • Erickson, M. D. (2001). Introduction: PCB Properties, Uses, Occurrence, and Regulatory History. In PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky.
  • Bergström, C. A. S., & Avdeef, A. (2019).
  • McAuliffe, C. (1966). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. Journal of Physical Chemistry, 70(4), 1267–1275.
  • PubChem. (n.d.). [2-Methyl(1,1'-biphenyl)-3-yl]methyl cis-3-(2-chloro-3,3,3-trifluoropropenyl)
  • Chemaxon. (2022). Compound solubility measurements for early drug discovery.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • U.S. Environmental Protection Agency. (2025). 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid - Hazard Genotoxicity.
  • Toropov, A. A., & Toropova, A. P. (2014). Model of the PCBs solubility with Eq. (9) based on D(a,NNC).
  • Zahedi, E., & Ghiasi, R. (2012). THERMODYNAMICS STUDY OF POLYCHLORINATED BIPHENYLS (PCBS)
  • International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107.
  • PubChem. (n.d.). 2-Chloro-3-methyl-1-phenylbut-2-en-1-one.
  • PubChem. (n.d.). 3-(Chloromethyl)-2-methyl-1,1'-biphenyl.
  • PrepChem. (n.d.). Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl].
  • Teh, S. L., et al. (2017). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Exploratory

2-Chloro-3-methyl-1,1'-biphenyl safety data sheet SDS PDF

This technical guide is structured as a high-level operational monograph for research professionals. It synthesizes safety data, physicochemical properties, and application protocols for 2-Chloro-3-methyl-1,1'-biphenyl ,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational monograph for research professionals. It synthesizes safety data, physicochemical properties, and application protocols for 2-Chloro-3-methyl-1,1'-biphenyl , a sterically hindered aryl chloride intermediate.[1][2]

Content Type: Technical Safety & Application Guide Subject: 2-Chloro-3-methyl-1,1'-biphenyl (Halogenated Biaryl Intermediate) Primary Application: Suzuki-Miyaura Cross-Coupling & Medicinal Chemistry Scaffolding[1][2]

Part 1: Executive Summary & Chemical Identity

2-Chloro-3-methyl-1,1'-biphenyl is a specialized halogenated aromatic intermediate.[1][2] Unlike simple biphenyls, the presence of a chlorine atom at the ortho (2) position combined with a methyl group at the meta (3) position creates a unique steric environment.[2] This structural rigidity makes it a valuable scaffold in the synthesis of atropisomeric ligands and liquid crystal materials, but also presents specific challenges in oxidative addition during palladium-catalyzed coupling.[2]

Chemical Identity Table
ParameterDetail
Chemical Name 2-Chloro-3-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₁Cl
Molecular Weight 202.68 g/mol
Structural Class Ortho-substituted halogenated biaryl
Solubility Insoluble in water; Soluble in DCM, THF, Toluene, Ethyl Acetate
Appearance Viscous oil or low-melting solid (isomer dependent)

Part 2: Hazard Identification (GHS Classification)[1][4][5][6]

Note: The following classification is derived from standard safety profiles for chlorinated methyl biphenyl isomers (e.g., CAS 147404-69-1 analogues). Always consult the specific vendor SDS for lot-specific data.

GHS Label Elements

Signal Word: WARNING

Hazard CategoryHazard Statement CodeDescription
Skin Corrosion/Irritation H315 Causes skin irritation (Category 2).[1][2][3][4]
Serious Eye Damage H319 Causes serious eye irritation (Category 2A).[2][3]
STOT - Single Exposure H335 May cause respiratory irritation (Category 3).[1][2][3]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects (Category 2).[1][2][5]
Toxicology & Safety Logic
  • Lipophilicity & Bioaccumulation: As a halogenated biaryl, this compound is highly lipophilic (LogP > 4.0 estimated).[2] It readily penetrates dermal barriers.[2] While less persistent than Polychlorinated Biphenyls (PCBs), it should be handled with strict containment to prevent environmental accumulation.

  • Reactivity Hazards: The aryl chloride bond is stable under ambient conditions but releases toxic hydrogen chloride (HCl) and carbon oxides upon thermal decomposition.

Part 3: Safe Handling & Storage Protocol

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory safety workflow for handling substituted biphenyls in a research setting.

SafetyWorkflow RiskAssess 1. Risk Assessment (Check Substitution/Scale) Engineering 2. Engineering Controls (Fume Hood > 0.5m/s face velocity) RiskAssess->Engineering Define Scale PPE 3. Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) Engineering->PPE Operator Access Waste 4. Waste Disposal (Halogenated Organic Waste Stream) PPE->Waste Post-Reaction

Figure 1: Operational safety hierarchy for handling halogenated aromatics.

Storage Specifications
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[2] While the aryl chloride is relatively stable, the biphenyl core can be susceptible to slow oxidation over extended periods.

  • Temperature: Ambient (15–25°C) is generally acceptable, though refrigeration (2–8°C) is recommended for high-purity analytical standards.[1][2]

  • Segregation: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

Context: The 2-chloro substituent is sterically hindered by the adjacent 3-methyl group and the phenyl ring at position 1.[1][2] Standard Pd(PPh₃)₄ catalysts may fail to undergo oxidative addition. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is required to facilitate the catalytic cycle.[1][2]

Experimental Workflow: C-C Bond Formation

Objective: Coupling of 2-Chloro-3-methyl-1,1'-biphenyl with Phenylboronic acid.

Reagents:

  • Substrate: 2-Chloro-3-methyl-1,1'-biphenyl (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4-8 mol%) — Critical for hindered chlorides.[1][2]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and backfill with Argon ×3.

  • Charging: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) under a positive stream of Argon.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the reaction mixture to 100°C for 12–18 hours. Note: The hindered chloride requires elevated temperatures compared to bromides.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Mechanism Visualization

The following diagram details the catalytic cycle, emphasizing the difficulty of the oxidative addition step due to the 2,3-substitution pattern.

SuzukiCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Cl (Hindered) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Biaryl Product

Figure 2: Suzuki-Miyaura catalytic cycle.[1][2][6] The red node indicates the energy barrier imposed by the 2-Cl, 3-Me steric clash.[1][2]

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][4][7] Seek medical attention immediately.
Skin Contact Wash with copious soap and water.[2][8][4] Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.[2]
Spill (Liquid) Absorb with inert material (vermiculite/sand).[2][9] Do not use combustible materials like sawdust.[2] Place in a sealed container labeled "Halogenated Waste."
Fire Use CO₂, dry chemical, or foam.[2][3][7] Do not use high-pressure water jets , which may scatter the chemical.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13282519, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Retrieved from [Link](Note: Used for physicochemical property extrapolation of the chloromethyl analogue).[2]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorinated Biphenyls. Retrieved from [Link][1][2]

Sources

Foundational

2-Chloro-3-methyl-1,1'-biphenyl synonyms and IUPAC nomenclature

Identity, Structural Dynamics, and Synthetic Methodologies Chemical Identity & Nomenclature This section establishes the precise identity of the compound, distinguishing it from its structural isomers (e.g., 3-chloro-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Structural Dynamics, and Synthetic Methodologies

Chemical Identity & Nomenclature

This section establishes the precise identity of the compound, distinguishing it from its structural isomers (e.g., 3-chloro-2-methylbiphenyl). The presence of substituents at the 2- and 3-positions of the biphenyl core introduces specific steric and electronic properties critical for downstream applications.

Identifier Value
Preferred IUPAC Name 2-Chloro-3-methyl-1,1'-biphenyl
Common Synonyms 2-Chloro-3-methylbiphenyl; (2-Chloro-3-methylphenyl)benzene
CAS Registry Number 19482-23-6
Molecular Formula C₁₃H₁₁Cl
Molecular Weight 202.68 g/mol
SMILES CC1=C(Cl)C(=CC=C1)C2=CC=CC=C2
InChI Key (Isomer Specific) JNXJARJANRFDKX-UHFFFAOYSA-N (Note: Verify stereochemistry if atropisomerism is resolved)
Structural Logic

The nomenclature follows the IUPAC rules for ring assemblies. The biphenyl backbone is numbered starting from the connection point (C1 and C1').

  • Ring A (Substituted): Numbering prioritizes the point of attachment (1). The substituents are assigned the lowest possible locants. Chlorine at position 2 and Methyl at position 3 take precedence over other numbering schemes.

  • Ring B (Unsubstituted): Designated with primed numbers (1', 2', etc.), though often omitted in names when unsubstituted.

Structural Dynamics & Steric Analysis

Expert Insight: The 2-chloro-3-methyl substitution pattern is not merely cosmetic; it fundamentally alters the molecule's 3D conformation.

The "Buttressing Effect"

In unsubstituted biphenyl, the two rings twist to minimize steric clash between the ortho-hydrogens (dihedral angle ~44°). In 2-Chloro-3-methyl-1,1'-biphenyl :

  • Primary Steric Clash: The Chlorine atom at C2 is significantly larger than hydrogen (Van der Waals radius: 1.75 Å vs. 1.20 Å). This forces the two phenyl rings into a more orthogonal arrangement (higher dihedral angle) to avoid repulsion with the C2'/C6' hydrogens of the other ring.

  • Buttressing: The Methyl group at C3 effectively "pushes" against the Chlorine at C2. This prevents the Chlorine from bending away from the inter-ring bond, making the steric barrier to rotation even higher than in 2-chlorobiphenyl alone.

Implication: This molecule exhibits atropisomerism potential. While the rotation barrier may not be high enough to isolate enantiomers at room temperature without further substitution, it significantly impacts the binding affinity in protein pockets (drug design) and packing in crystal lattices (materials science).

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to 2-Chloro-3-methyl-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura coupling.

Strategic Choice: We utilize 1-Bromo-2-chloro-3-methylbenzene as the electrophile and Phenylboronic acid as the nucleophile.

  • Why? It preserves the specific 2-Cl, 3-Me relationship on the starting arene, avoiding the need for complex regioselective halogenation of a biphenyl core.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is sterically hindered by the ortho-chloro group.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to steric bulk) Pd0->OxAdd + 1-Bromo-2-chloro-3-methylbenzene PdII_Complex Pd(II)-Ar-Br Intermediate OxAdd->PdII_Complex TransMet Transmetallation (+ Phenylboronic Acid) PdII_Complex->TransMet Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Chloro-3-methyl-1,1'-biphenyl RedElim->Product

Caption: Figure 1. Catalytic cycle for the synthesis of 2-Chloro-3-methyl-1,1'-biphenyl. Note the steric hindrance at the oxidative addition step.

Detailed Experimental Protocol

Scale: 5.0 mmol Yield Target: >85%

Reagents:

  • 1-Bromo-2-chloro-3-methylbenzene (1.0 equiv, 1.03 g)

  • Phenylboronic acid (1.2 equiv, 0.73 g)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/S-Phos (for higher reactivity)

  • Base: K₂CO₃ (2.0 equiv, 1.38 g)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Crucial): The presence of oxygen promotes homocoupling of the boronic acid (forming biphenyl) and deactivates the Pd(0) catalyst.

    • Action: Sparge the Dioxane/Water mixture with Argon or Nitrogen for 20 minutes before adding the catalyst.

  • Assembly: In a dry 50 mL round-bottom flask equipped with a condenser, add the aryl bromide, phenylboronic acid, and base.

  • Catalyst Addition: Add the Palladium catalyst under a counter-flow of inert gas.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 95:5). The starting bromide spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the oily residue via flash column chromatography using 100% Hexanes (biphenyls are highly lipophilic).

Self-Validating Check:

  • If the yield is low (<50%), check the oxidative addition step. The ortho-Cl and meta-Me groups create steric bulk.

  • Correction: Switch to S-Phos or X-Phos ligands. These bulky, electron-rich phosphines are specifically designed to facilitate oxidative addition in sterically hindered aryl halides [1].

Physical Properties & Applications[2]

PropertyDescription
Physical State Colorless to pale yellow oil or low-melting solid (Predicted).
Solubility Insoluble in water; Soluble in DCM, EtOAc, Toluene, Hexanes.
Stability Stable under standard conditions. Avoid strong oxidizing agents.
Applications in Drug Development

While 2-Chloro-3-methyl-1,1'-biphenyl is often an intermediate, its scaffold is relevant in:

  • Pyrethroid Insecticides: Biphenyl moieties with steric bulk (methyl/halo groups) are common in bifenthrin analogs, acting to lock the molecule in a bioactive conformation [2].

  • Angiotensin II Receptor Antagonists: The biphenyl core is a "privileged structure" in Sartan drugs (e.g., Valsartan). The 2-position is typically substituted (often with a tetrazole), but 2-chloro analogs serve as bioisosteres or synthetic precursors [3].

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • PubChem. (2025).[2] "3-(Chloromethyl)-2-methyl-1,1'-biphenyl Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025). "Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis." Link

  • ChemicalBook. (2025). "2-Chloro-3-methyl-1,1'-biphenyl CAS 19482-23-6 Entry." Link

Sources

Exploratory

literature review of biphenyl derivatives in pyrethroid synthesis

Mechanisms, Protocols, and Structure-Activity Relationships [1] Executive Summary The incorporation of biphenyl moieties into pyrethroid scaffolds represents a pivotal shift from photolabile natural pyrethrins to highly...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Protocols, and Structure-Activity Relationships [1]

Executive Summary

The incorporation of biphenyl moieties into pyrethroid scaffolds represents a pivotal shift from photolabile natural pyrethrins to highly stable, broad-spectrum insecticides.[2] This guide provides a technical deep-dive into the synthesis and application of biphenyl derivatives, specifically focusing on Bifenthrin (2-methyl-3-phenylbenzyl alcohol esters) as the industry standard.[1][2] We analyze the transition from traditional Grignard reagents to palladium-catalyzed cross-couplings (Suzuki-Miyaura), offering self-validating protocols for the synthesis of the critical intermediate 2-methyl-3-phenylbenzyl alcohol .[1][2]

Introduction: The Biphenyl Advantage

Early pyrethroids (e.g., Allethrin) suffered from rapid degradation in sunlight due to unstable furan or cyclopentenone rings. The introduction of the biphenyl group —specifically the 3-phenylbenzyl alcohol moiety—revolutionized the field by providing:

  • Photostability: The aromatic biphenyl system resists UV-induced cleavage, extending field half-life.[1][2]

  • Lipophilicity: Enhanced logP values improve cuticular penetration in target pests.[1][2]

  • Metabolic Resistance: The steric bulk of the biphenyl group, particularly when ortho-substituted (e.g., 2-methyl), hinders esterase hydrolysis.[2]

Bifenthrin stands out as a unique "Type I/II mixed" pyrethroid.[2] Unlike Type II pyrethroids (e.g., Deltamethrin), it lacks an


-cyano group but possesses a distinct 2-methyl substitution on the biphenyl ring, which locks the conformation to mimic the active shape of cyano-pyrethroids without the associated mammalian toxicity risks of the cyano group.
Chemical Synthesis Strategies

The synthesis of biphenyl pyrethroids converges on the preparation of the alcohol intermediate: 2-methyl-3-phenylbenzyl alcohol .[1][2][3][4][5] Two primary routes dominate the literature: the traditional Grignard approach and the modern Suzuki-Miyaura coupling.

3.1 Pathway A: Traditional Grignard (Industrial Legacy)[1][2]
  • Mechanism: Sequential Grignard reactions using 2,6-dichlorotoluene.[1][2][4]

  • Drawbacks: Requires harsh conditions, generates significant halide waste, and involves sensitive organometallic intermediates that are difficult to scale safely.

3.2 Pathway B: Suzuki-Miyaura Cross-Coupling (Modern Standard)[1][2]
  • Mechanism: Palladium-catalyzed coupling of 3-bromo-2-methylbenzoic acid (or alcohol) with phenylboronic acid.[1][2]

  • Advantages: High functional group tolerance, aqueous compatibility, and high regioselectivity.[2]

  • Key Insight: The use of Pd(dppf)Cl₂ has been shown to outperform standard Pd(PPh₃)₄, offering higher turnover numbers (TON) and stability in biphasic systems.[2]

3.3 Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis of Bifenthrin, highlighting the critical Suzuki coupling step.

SynthesisWorkflow cluster_inputs Precursors cluster_intermediate Key Intermediate Synthesis (Suzuki) cluster_final Final Assembly Bromo 3-Bromo-2-methylbenzoic Acid Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3, Toluene/H2O) Bromo->Coupling Boronic Phenylboronic Acid Boronic->Coupling AcidChloride Cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl) -2,2-dimethylcyclopropanecarbonyl chloride Esterification Esterification (Pyridine/Toluene) AcidChloride->Esterification Reduction Reduction (LiAlH4 or BH3) Coupling->Reduction Yield > 90% Alcohol 2-methyl-3-phenylbenzyl alcohol (Critical Intermediate) Reduction->Alcohol Alcohol->Esterification Bifenthrin BIFENTHRIN (Target Molecule) Esterification->Bifenthrin Yield ~ 95%

Figure 1: Convergent synthesis workflow for Bifenthrin, emphasizing the Suzuki-Miyaura coupling route for the biphenyl alcohol intermediate.[1][2]

Detailed Experimental Protocols
Protocol A: Synthesis of 2-methyl-3-phenylbenzyl alcohol (Suzuki Route)

Rationale: This protocol utilizes Pd(dppf)Cl₂ for its superior stability against oxidation compared to phosphine-only ligands.[1][2]

Reagents:

  • (3-bromo-2-methylphenyl)methanol (1.0 eq)[1][2]

  • Phenylboronic acid (1.2 eq)[1][2]

  • Pd(dppf)Cl₂[1][2][6]·CH₂Cl₂ (0.5 mol%)[1][2]

  • Sodium bicarbonate (2.0 eq)[1][2]

  • Solvent: Toluene:Ethanol (3:1 v/v)[1][2]

Step-by-Step Procedure:

  • Inerting: Charge a 3-neck round bottom flask with the bromide, boronic acid, and catalyst.[2] Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvation: Add degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add aqueous NaHCO₃ (2M) to the reaction mixture. Note: The biphasic system requires vigorous stirring (≥600 RPM) to ensure phase transfer.[2]

  • Reflux: Heat the mixture to 80°C for 3–5 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[2] Dry organic phase over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hexane or purify via silica gel chromatography to yield a white solid (Yield: ~95-98%).[1][2]

Protocol B: Esterification to Bifenthrin

Rationale: An acid chloride route is preferred over direct esterification for higher yields and easier purification of the final pyrethroid ester.

Reagents:

  • 2-methyl-3-phenylbenzyl alcohol (1.0 eq)[1][2][7]

  • Cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.05 eq)[1][2]

  • Pyridine (1.2 eq) or NaOH (aq) with Phase Transfer Catalyst[1][2]

  • Solvent: Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol in dry toluene in a reactor cooled to 0–5°C.

  • Addition: Add pyridine (acid scavenger) slowly to maintain low temperature.

  • Acylation: Dropwise add the acid chloride solution over 1 hour. Critical: Exothermic reaction; maintain T < 10°C to prevent isomerization of the cyclopropane ring.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Wash with dilute HCl (to remove pyridine), followed by NaHCO₃ and water.

  • Isolation: Evaporate solvent. The product often crystallizes upon cooling or can be used as a technical grade melt.[2]

Structure-Activity Relationships (SAR)

The biological efficacy of biphenyl pyrethroids is strictly governed by the geometry of the biphenyl system.

  • The "Twist" Effect: The 2-methyl group is not merely a lipophilic add-on; it forces the two phenyl rings to twist out of planarity (dihedral angle ~50-60°).[1][2] This non-planar conformation mimics the shape of the sodium channel binding pocket more effectively than a flat, unsubstituted biphenyl.

  • Ortho-Substitution: Substitution at the 2-position (ortho) prevents free rotation, locking the "active" conformation.[1][2]

  • Alcohol Moiety: The 3-phenylbenzyl alcohol group acts as a spacer, positioning the ester linkage at the optimal distance from the aromatic core.

Table 1: Comparative Efficacy of Biphenyl Substitutions
Compound VariantBiphenyl SubstitutionRelative Insecticidal ActivityMammalian ToxicityStability (Soil DT50)
Bifenthrin 2-Methyl High (100%) Moderate High (>85 days)
UnsubstitutedNoneLow (<20%)LowModerate
2-Chloro Analog2-ChloroModerate (60%)HighHigh
4-Methyl Analog4-MethylVery Low (<5%)LowLow

Data synthesized from Plummer et al. [1] and comparative toxicity studies.

Visualization of SAR Logic

SAR_Logic cluster_modifications Structural Modifications cluster_effects Biological Outcome BiphenylCore Biphenyl Scaffold OrthoMe 2-Methyl Group (Ortho-substitution) BiphenylCore->OrthoMe MetaLink 3-Methanol Linker BiphenylCore->MetaLink ParaSub 4-Position (Para-substitution) BiphenylCore->ParaSub Twist Non-Planar Twist (Active Conformation) OrthoMe->Twist Steric Hindrance Binding Na+ Channel Binding (Type I/II Hybrid) MetaLink->Binding Optimal Spacing Inactive Loss of Activity ParaSub->Inactive Steric Clash Twist->Binding High Potency

Figure 2: Structure-Activity Relationship (SAR) map showing how ortho-substitution (2-Methyl) drives the active conformation of Bifenthrin.[1][2]

Future Trends & Conclusion

The field is moving toward chiral resolution and green synthesis .[2]

  • Chiral Purity: The (1R,3R)-cis isomer of Bifenthrin is significantly more active than its enantiomers.[2] Asymmetric synthesis using chiral ligands in the Suzuki coupling or enzymatic resolution of the alcohol intermediate is a growing area of research.

  • Catalyst Recovery: Heterogeneous Pd catalysts (Pd/C or polymer-supported Pd) are being investigated to reduce heavy metal contamination in the final API.[1][2]

References
  • Plummer, E. L., et al. (1983).[2][8] Pyrethroid insecticides derived from substituted biphenyl-3-ylmethanols.[1][2][8][9] Pesticide Science.[2][8] Link[1][2]

  • FMC Corporation. (1982).[1][2] Process for preparing bifenthrin insecticide intermediate.[2][9][10] US Patent 4341796.[2][3] Link

  • Wu, Y., et al. (2021).[2] Preparation method of bifenthrin.[2][6][8][9][11][12] CN Patent 113788754.[2][11] Link

  • ChemicalBook. (2023).[1][2] 2-Methyl-3-biphenylmethanol Synthesis and Properties.Link[1][2]

  • PubChem. (2023).[1][2] Bifenthrin Compound Summary.[2][9][10][11] National Library of Medicine.[2] Link[1][2]

Sources

Foundational

2-Chloro-3-methyl-1,1'-biphenyl commercial availability and synthesis scale

This guide details the technical profile, commercial landscape, and scalable synthesis of 2-Chloro-3-methyl-1,1'-biphenyl . It is designed for research and process chemists requiring actionable data on sourcing and manuf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, commercial landscape, and scalable synthesis of 2-Chloro-3-methyl-1,1'-biphenyl . It is designed for research and process chemists requiring actionable data on sourcing and manufacturing this specific biaryl scaffold.

Part 1: Executive Technical Summary[1]

2-Chloro-3-methyl-1,1'-biphenyl is a sterically congested biaryl building block used primarily as an intermediate in the synthesis of agrochemicals (pyrethroids) and functional materials. Its structural rigidity, governed by the ortho-chloro and meta-methyl substitution pattern, makes it a valuable scaffold for restricting conformational freedom in drug discovery.

Chemical Identity & Profile
PropertyData
CAS Number 19482-23-6 (Verify with supplier; isomers are common)
IUPAC Name 2-Chloro-3-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₁Cl
Molecular Weight 202.68 g/mol
SMILES Cc1cccc(c1Cl)c2ccccc2
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, Toluene, THF; Insoluble in water

Part 2: Commercial Availability & Supply Chain

Market Status

Unlike commodity biphenyls, 2-Chloro-3-methyl-1,1'-biphenyl is classified as a Fine Chemical / Building Block . It is not typically available in multi-ton quantities off-the-shelf but is readily sourced at the gram-to-kilogram scale from specialized catalog suppliers.

Sourcing Tiers
  • Research Scale (1 g – 100 g):

    • Availability: High. Stocked by major catalog houses (e.g., Ambeed, Combi-Blocks, Enamine).

    • Lead Time: 1–2 weeks (Global).

    • Estimated Cost: $50 – $150 USD / 10g (varies by purity).

  • Pilot/Process Scale (1 kg – 100 kg):

    • Availability: Make-to-Order (MTO). Requires custom synthesis campaigns.

    • Lead Time: 8–12 weeks.

    • Key Precursor Bottleneck: The availability of 1-Bromo-2-chloro-3-methylbenzene (CAS 97329-43-6) often dictates the lead time.

Supply Chain Logic

The following diagram illustrates the procurement and synthesis decision tree for researchers vs. process engineers.

SupplyChain Start Requirement Source Qty_Low < 100g (Research) Start->Qty_Low Qty_High > 1kg (Process) Start->Qty_High Catalog Catalog Suppliers (Ambeed, Enamine) Qty_Low->Catalog Precursor Check Precursor: 1-Bromo-2-chloro-3-methylbenzene Qty_High->Precursor Custom Custom Synthesis (CRO/CMO) Decision Route Selection Precursor->Decision Decision->Custom Outsource In-House Synthesis In-House Synthesis Decision->In-House Synthesis Internal

Figure 1: Decision logic for sourcing 2-Chloro-3-methyl-1,1'-biphenyl based on scale.

Part 3: Synthesis & Scale-Up Strategies

The synthesis of 2-Chloro-3-methyl-1,1'-biphenyl is dominated by transition-metal catalyzed cross-coupling. The presence of the chlorine atom at the C2 position introduces steric hindrance at the coupling site, requiring specific ligand choices to ensure high yields and prevent dehalogenation.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This is the industry-standard route due to the commercial availability of boronic acids and the robustness of the reaction.

  • Electrophile: 1-Bromo-2-chloro-3-methylbenzene (CAS 97329-43-6)

  • Nucleophile: Phenylboronic acid (CAS 98-80-6)

  • Catalyst System: Pd(OAc)₂ / SPhos (or XPhos)

    • Why SPhos? Buchwald dialkylbiaryl phosphine ligands are essential here. The bulky SPhos facilitates the oxidative addition into the hindered ortho-substituted aryl bromide and promotes reductive elimination.

Reaction Scheme

Synthesis ArBr 1-Bromo-2-chloro- 3-methylbenzene PdCycle Cat. Cycle (Ox. Add -> Transmet -> Red. Elim) ArBr->PdCycle PhB Phenylboronic Acid PhB->PdCycle Conditions Pd(OAc)2 (1 mol%) SPhos (2 mol%) K3PO4, Toluene/H2O 100°C, 12h Conditions->PdCycle Product 2-Chloro-3-methyl- 1,1'-biphenyl PdCycle->Product

Figure 2: Optimized Suzuki-Miyaura coupling pathway using sterically demanding ligands.

Detailed Experimental Protocol (Lab Scale: 10 g)

Objective: Synthesize 10 g of 2-Chloro-3-methyl-1,1'-biphenyl with >98% purity.

Reagents:

  • 1-Bromo-2-chloro-3-methylbenzene: 12.0 g (58.4 mmol)

  • Phenylboronic acid: 8.54 g (70.0 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂): 131 mg (0.58 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 479 mg (1.16 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄): 24.8 g (116 mmol, 2.0 equiv)

  • Solvent: Toluene (120 mL) / Water (12 mL)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with the aryl bromide, phenylboronic acid, and K₃PO₄.

  • Degassing: Add Toluene and Water. Sparge the biphasic mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos under a positive stream of nitrogen.

  • Reaction: Heat the mixture to vigorous reflux (approx. 100–110°C) for 12–16 hours. Monitor by HPLC or TLC (Hexane/EtOAc 95:5) until the aryl bromide is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and separate layers. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc).

    • Note: The product is non-polar; unreacted halides elute first, followed closely by the product.

Process Scale Considerations (>1 kg)

For scaling up, the following modifications are recommended to reduce cost and improve safety:

  • Solvent Switch: Replace Toluene with Xylenes to operate at a higher temperature without pressurization, or Green Solvents like 2-MeTHF if environmental compliance is strict.

  • Catalyst Loading: Optimization can reduce Pd loading to 0.1–0.5 mol% using pre-formed catalysts like Pd(dppf)Cl₂ which are more robust in bulk manufacturing.

  • Scavenging: Use silica-thiol scavengers (e.g., SiliaMetS®) post-reaction to remove residual Palladium to <10 ppm, essential for pharmaceutical intermediates.

Part 4: Quality & Safety Profile

Impurity Profile

When synthesizing this compound, three primary impurities must be monitored:

  • Homocoupling (Biphenyl): Generated from phenylboronic acid dimerization. Controlled by degassing and avoiding excess oxidant.

  • Protodeboronation (Benzene): Minimal impact, volatile.

  • Regioisomers: If the starting material (1-bromo-2-chloro-3-methylbenzene) contains isomers (e.g., 4-methyl variants), these will carry through. Strict QC of the starting bromide is mandatory.

Safety Data (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling: Use standard PPE (gloves, goggles). Process in a fume hood to avoid inhalation of vapors during reflux.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13348134, 1-Bromo-2-chloro-3-methylbenzene. Retrieved February 16, 2026. Link

  • Sigma-Aldrich. (2025). Product Specification: SPhos. Retrieved February 16, 2026. Link

Exploratory

Technical Guide: Environmental Fate &amp; Toxicity Profile of Chloromethyl Biphenyls (CMBs)

Executive Summary Chloromethyl biphenyls (CMBs) , specifically 4-(chloromethyl)biphenyl (4-CMB) and 4,4'-bis(chloromethyl)biphenyl, represent a distinct class of alkylating agents often confused with their persistent cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl biphenyls (CMBs) , specifically 4-(chloromethyl)biphenyl (4-CMB) and 4,4'-bis(chloromethyl)biphenyl, represent a distinct class of alkylating agents often confused with their persistent cousins, polychlorinated biphenyls (PCBs). Unlike PCBs, which are defined by stable aryl-chlorine bonds, CMBs possess a reactive benzylic chloride moiety. This structural feature drives a vastly different environmental and toxicological profile: CMBs are short-lived, highly reactive hydrolytic substrates in the environment, but potent, direct-acting genotoxins in biological systems.

This guide provides a technical deep-dive for drug development scientists and environmental toxicologists, focusing on the critical distinction between persistence (PCBs) and reactivity (CMBs). It outlines the degradation kinetics, genotoxic mechanisms (DNA alkylation), and specific analytical protocols required to control these impurities, particularly in the synthesis of sartan-class pharmaceuticals.

Chemical Identity & Physicochemical Properties[1]

The reactivity of CMBs is governed by the polarization of the C-Cl bond at the benzylic position. Unlike the


-hybridized C-Cl bond in PCBs (bond dissociation energy ~96 kcal/mol), the benzylic 

C-Cl bond in CMBs is weaker (~68-70 kcal/mol) and susceptible to nucleophilic attack.
Table 1: Comparative Properties of CMBs vs. Reference Compounds
Property4-(Chloromethyl)biphenyl (4-CMB)Benzyl Chloride (Reference)PCB-126 (Contrast)
CAS Number 1667-11-4100-44-757465-28-8
Structure Biphenyl ring with -CH₂ClBenzene ring with -CH₂ClBiphenyl with 5 aryl-Cl
Reactivity Class Alkylating Agent (Electrophile)Alkylating AgentPersistent Organic Pollutant
Water Solubility Low (< 5 mg/L est.)~460 mg/L~0.001 mg/L
Log Kow ~4.2 (Lipophilic)2.36.89
Dominant Fate Hydrolysis (Hours/Days)Hydrolysis (~15 h)Bioaccumulation (Years)
Toxicity Mode Genotoxicity (DNA Adducts)Genotoxicity/IrritationDioxin-like Receptor Binding

Environmental Fate Dynamics

The environmental fate of CMBs is dictated by hydrolysis rather than bioaccumulation. While their lipophilicity (Log Kow ~4.2) suggests potential for sorption to soil, the rapidity of chemical hydrolysis in moist environments limits their long-range transport.

Hydrolysis Kinetics (The Dominant Pathway)

In aqueous environments, CMBs undergo nucleophilic substitution (


/

mixed mechanism) where water acts as the nucleophile, displacing the chloride ion.
  • Half-Life Estimation: Based on the benzyl chloride surrogate, the half-life of 4-CMB in neutral water (pH 7, 25°C) is estimated at 10–20 hours .

  • Mechanism: The reaction yields 4-(hydroxymethyl)biphenyl and hydrochloric acid.

  • pH Dependence: Hydrolysis rates are relatively pH-independent in the environmental range (pH 4–9) but accelerate significantly under alkaline conditions due to

    
     nucleophilicity.
    
Biodegradation Pathways

Unlike recalcitrant PCBs, the hydrolysis product of 4-CMB (the alcohol) is readily biodegradable. Soil bacteria (e.g., Pseudomonas, Aeromonas) possess alcohol dehydrogenases that oxidize the alcohol to the aldehyde and subsequently to the carboxylic acid (4-biphenylcarboxylic acid), which then undergoes ring cleavage.

Visualization: Environmental Fate Pathway

The following diagram illustrates the transition from the toxic parent compound to mineralized end-products.

FatePathway CMB 4-Chloromethylbiphenyl (Reactive Parent) Alcohol 4-Hydroxymethylbiphenyl (Intermediate) CMB->Alcohol t½ ~15h (Abiotic) H2O + H₂O (Hydrolysis) Aldehyde 4-Phenylbenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase (Microbial) Acid 4-Biphenylcarboxylic Acid Aldehyde->Acid Oxidation Cleavage Ring Cleavage & Mineralization (CO₂) Acid->Cleavage Beta-oxidation

Caption: Abiotic hydrolysis is the rate-limiting step, followed by rapid microbial oxidation of the alcohol intermediate.

Toxicology & Genotoxicity Profile

CMBs are classified as Cohort of Concern compounds under ICH M7 guidelines due to their structural alert (primary alkyl halide).

Mechanism of Action: DNA Alkylation

The chloromethyl group is a "soft" electrophile. It reacts with nucleophilic centers on DNA bases, primarily the N7-position of guanine .

  • Reaction:

    
     attack by DNA-Guanine on the benzylic carbon of 4-CMB.
    
  • Consequence: Formation of bulky DNA adducts. The biphenyl ring may also facilitate intercalation prior to alkylation, potentially enhancing mutagenic potency compared to simple benzyl chloride.

  • Depurination: The N7-alkylation destabilizes the glycosidic bond, leading to depurination (loss of the base) and subsequent apurinic sites, which are highly mutagenic during replication.

Genotoxicity Data[2][3][4]
  • Ames Test: 4-CMB is mutagenic in Salmonella typhimurium strain TA100 (base-pair substitution) with and without metabolic activation (S9). This confirms it is a direct-acting mutagen.

  • Carcinogenicity: Historical bioassays (Ashby et al., 1981) demonstrated that 4-CMB acts as a skin carcinogen in mice, inducing squamous cell carcinomas.

Visualization: Genotoxic Mechanism

Genotoxicity CMB 4-Chloromethylbiphenyl (Electrophile) Adduct N7-Guanine-Biphenyl Adduct (Bulky Lesion) CMB->Adduct SN2 Alkylation DNA DNA (Guanine N7) DNA->Adduct SN2 Alkylation Depurination Depurination (Abasic Site) Adduct->Depurination Glycosidic Bond Destabilization Mutation G -> T Transversion (Carcinogenesis) Depurination->Mutation Replication Error

Caption: The mechanism of direct DNA alkylation leading to mutagenic transversion events.

Analytical Methodologies

Detecting CMBs at trace levels (ppm/ppb) requires specific protocols to avoid artifactual degradation .

Critical "Expertise" Note: Solvent Selection

Do NOT use Methanol or Ethanol as the extraction solvent or diluent.

  • Causality: CMBs will undergo solvolysis (alcoholysis) in protic solvents, converting 4-CMB to its methyl ether (4-methoxymethylbiphenyl). This results in a false negative for the impurity.

  • Solution: Use aprotic solvents like Acetonitrile (ACN) , Hexane , or Methylene Chloride .

Protocol: GC-MS/MS Determination

Gas Chromatography with Tandem Mass Spectrometry is preferred due to the volatility of CMBs and the need for high specificity in complex matrices (e.g., drug substances).

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance (e.g., Losartan Potassium).[1]

    • Extract with 5.0 mL of Acetonitrile (HPLC Grade).

    • Vortex for 2 minutes; Centrifuge at 5000 rpm for 10 minutes.

    • Filter supernatant through a 0.2 µm PTFE filter (hydrophobic) into a GC vial.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion: m/z 202 (Molecular ion of 4-CMB,

      
      ).
      
    • Product Ions:

      • Quantifier: m/z 167 (

        
        , benzyl cation).
        
      • Qualifier: m/z 152 (biphenyl ring fragment).

    • Collision Energy: Optimize for transition 202 -> 167 (typically 15-25 eV).

  • Self-Validation Criteria:

    • Recovery: Spike samples at the limit of quantification (LOQ). Recovery must be 80–120%.

    • Stability Check: Inject a standard solution immediately and after 24h storage in the autosampler to verify no degradation in the chosen solvent.

Risk Assessment & Control Strategies

For pharmaceutical impurities, the Threshold of Toxicological Concern (TTC) applies.

  • Limit Calculation: For a mutagenic impurity (Class 1/2), the intake is limited to 1.5 µ g/day for lifetime exposure.

  • Control Strategy:

    • Upstream Control: Monitor CMB levels in the starting material (e.g., 4-methylbiphenyl bromination/chlorination steps).

    • Purge Factor: Demonstrate that subsequent aqueous workups (hydrolysis) effectively purge the impurity. Since CMBs hydrolyze rapidly, a heated aqueous wash at neutral/alkaline pH is a highly effective control measure (Purge Factor > 1000x).

References

  • Ashby, J., et al. (1981). "4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen."[2] Carcinogenesis, 2(1), 33-38.[2] Link

  • U.S. EPA. "Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals." EPA Guidelines. Link

  • Mirzayans, R., & Waters, R. (1985). "Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in human cells."[3] Mutation Research, 145(3), 209-215.[3] Link

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Fells, I., & Moelwyn-Hughes, E. A. (1959). "The kinetics of the hydrolysis of the chlorinated methanes." Journal of the Chemical Society, 398-409. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Synthesis of Bifenthrin via a 2-Chloro-3-methyl-1,1'-biphenyl Intermediate

Introduction: The Significance of Bifenthrin Bifenthrin is a potent, broad-spectrum pyrethroid insecticide and acaricide used extensively in agricultural and residential settings.[1] As a member of the pyrethroid class,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bifenthrin

Bifenthrin is a potent, broad-spectrum pyrethroid insecticide and acaricide used extensively in agricultural and residential settings.[1] As a member of the pyrethroid class, its mode of action involves disrupting the nervous system of target pests by modulating sodium channels, which leads to paralysis and death.[2][3] The chemical structure of Bifenthrin, (2-methyl[1,1'-biphenyl]-3-yl)methyl (1R,3R)-rel-3-((1Z)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate, is characterized by a biphenyl "alcohol" moiety linked via an ester bond to a substituted cyclopropanecarboxylic acid "acid" moiety.[2]

This application note provides a detailed examination of a key synthetic pathway to Bifenthrin, focusing on the strategic use of the 2-Chloro-3-methyl-1,1'-biphenyl intermediate. We will explore the underlying chemical principles, key reaction steps, and the critical considerations for process safety and analytical validation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of Bifenthrin (I) disconnects the molecule at the central ester linkage. This reveals two primary synthons: the alcohol portion, 2-methyl-3-biphenylmethanol (III), and the acid portion, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (IV), often referred to as Lambda-cyhalothrin acid.[4][5]

The alcohol moiety (III) is itself derived from a biphenyl precursor. A common and efficient industrial strategy involves the synthesis of a biphenyl core structure first, which is then functionalized. This is where the intermediate 2-Chloro-3-methyl-1,1'-biphenyl (II) becomes a pivotal component of the synthetic route.

Conceptual Retrosynthetic Pathway

G Bifenthrin Bifenthrin (I) Ester Ester Disconnection (Retrosynthesis) Bifenthrin->Ester Alcohol 2-Methyl-3-biphenylmethanol (III) Ester->Alcohol Acid Lambda-cyhalothrin acid (IV) Ester->Acid Functionalization Functional Group Interconversion Alcohol->Functionalization Intermediate 2-Chloro-3-methyl-1,1'-biphenyl (II) Functionalization->Intermediate Coupling Biaryl Coupling (Retrosynthesis) Intermediate->Coupling Aryl1 Aryl Halide A Coupling->Aryl1 Aryl2 Aryl Grignard B Coupling->Aryl2

Caption: Retrosynthetic analysis of Bifenthrin.

Core Synthesis Protocols and Mechanistic Insights

The synthesis can be logically divided into three major stages:

  • Formation of the Biphenyl Core: Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl (II).

  • Functionalization and Alcohol Formation: Conversion of (II) to 2-methyl-3-biphenylmethanol (III).

  • Esterification: Coupling of the alcohol (III) and acid (IV) moieties to yield Bifenthrin (I).

Protocol 1: Synthesis of the Biphenyl Intermediate

The creation of the C-C bond to form the biphenyl skeleton is the foundational step. While several cross-coupling reactions like Suzuki and Stille are viable, the Ullmann reaction and Grignard-based couplings are frequently cited in the context of this specific intermediate.[6][7]

Method A: Ullmann-type Coupling

The Ullmann reaction is a classic method for synthesizing biaryl compounds by coupling two aryl halides in the presence of copper.[7] Historically, this reaction required harsh conditions, but modern advancements have improved its efficiency.[8][9]

  • Principle: The reaction involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl halides, followed by reductive elimination to form the new C-C bond.[7]

  • Generalized Protocol:

    • An aryl halide (e.g., 1-bromo-2-methyl-3-chlorobenzene) is heated in the presence of copper powder or a copper-bronze alloy.[10]

    • A second aryl halide is introduced, and the mixture is heated at high temperatures (often >200°C) to drive the coupling.[10]

    • The reaction is often performed in a high-boiling point solvent to facilitate the necessary temperature.

Method B: Grignard Reagent Coupling

A more contemporary and often higher-yielding approach involves the coupling of a Grignard reagent with an aryl halide, typically catalyzed by a transition metal like nickel or palladium.[11]

  • Principle: This method leverages the nucleophilicity of the Grignard reagent to attack the metal catalyst center, which then undergoes transmetalation and reductive elimination.

  • Generalized Protocol:

    • Grignard Formation: Prepare the Grignard reagent, such as 3-chloro-2-methylphenylmagnesium halide, from the corresponding aryl halide and magnesium turnings in an inert solvent like dry tetrahydrofuran (THF).[11]

    • Coupling Reaction: In a separate vessel, a catalyst (e.g., Nickel(II) acetylacetonate hydrate) is added to a solution of the second coupling partner (e.g., bromobenzene) in an inert solvent.[11]

    • The prepared Grignard reagent is added dropwise to the catalyzed mixture at a controlled temperature.

    • The reaction is monitored until completion, followed by an aqueous workup to quench the reaction and remove inorganic salts.[12]

Protocol 2: Synthesis of 2-Methyl-3-biphenylmethanol (III)

Once the 2-Chloro-3-methyl-1,1'-biphenyl (II) intermediate is secured, it must be converted into the corresponding alcohol. This is a multi-step process that typically involves replacing the chlorine atom with a hydroxymethyl group. One established route involves the formation of another Grignard reagent followed by reaction with formaldehyde.[11]

  • Principle: The chloro group on the biphenyl intermediate is converted into a nucleophilic Grignard reagent. This powerful nucleophile can then attack the electrophilic carbon of formaldehyde to form the primary alcohol after an acidic workup.

  • Generalized Protocol:

    • Grignard Formation: React 2-Chloro-3-methyl-1,1'-biphenyl (II) with magnesium in THF to form the Grignard reagent, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride.[11]

    • Formylation: The freshly prepared Grignard solution is added slowly to a source of formaldehyde (e.g., paraformaldehyde or formaldehyde gas bubbled through the solution) at a low temperature.

    • Workup: The reaction is quenched with a weak acid (e.g., ammonium chloride solution) to protonate the alkoxide and yield the final alcohol product, 2-methyl-3-biphenylmethanol (III).

Protocol 3: Final Esterification to Bifenthrin (I)

The final step is the esterification that joins the alcohol (III) and the acid chloride derived from Lambda-cyhalothrin acid (IV).[4]

  • Principle: This is a nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The loss of the chloride leaving group forms the stable ester product.

  • Generalized Protocol:

    • Acid Chloride Formation: Lambda-cyhalothrin acid (IV) is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step must be handled with extreme care due to the corrosive and toxic nature of these reagents.[13]

    • Coupling: The alcohol, 2-methyl-3-biphenylmethanol (III), is dissolved in a suitable solvent, often in the presence of a weak base (like pyridine or a tertiary amine) to act as an acid scavenger.[4][13]

    • The acid chloride is added dropwise to the alcohol solution at a controlled temperature (often cooled initially).

    • The reaction is stirred until completion, monitored by techniques like TLC or HPLC.

    • The final product, Bifenthrin (I), is isolated through an aqueous workup to remove the base and salts, followed by crystallization or chromatographic purification.[4]

Overall Synthetic Workflow

Caption: Key stages in the synthesis of Bifenthrin.

Critical Process Parameters and Data

Successful synthesis requires careful control over reaction conditions. The following table summarizes key parameters and typical outcomes reported in synthetic literature.

StepKey ReagentsCatalyst/SolventTemp. (°C)Typical YieldPurity Target (HPLC)
Grignard Coupling 3-chloro-2-methylphenylmagnesium chloride, BromobenzeneNi(acac)₂ / THF50-6570-90%[11]>98%
Alcohol Formation Biphenyl Grignard, ParaformaldehydeTHF0 to RT>85%>98%
Esterification Biphenylmethanol, Acid ChlorideToluene, Pyridine0 to 70>90%[13]>99%[13]

Safety, Handling, and Analytical Validation

Researcher safety is paramount. The synthesis of Bifenthrin involves hazardous materials and reactions that require stringent safety protocols.

  • Hazardous Reagents:

    • Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

    • Thionyl Chloride (SOCl₂): Extremely toxic, corrosive, and reacts with moisture to release HCl and SO₂ gases. Must be handled in a certified chemical fume hood.[13]

    • Bifenthrin (Product): A neurotoxin with high oral toxicity to mammals.[2][14] It is also very toxic to aquatic life.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[15]

    • Skin Protection: Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[17][18]

    • Respiratory Protection: An appropriate respirator should be used when handling volatile or powdered toxic substances outside of a fume hood.[19]

  • Analytical Validation:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the consumption of starting materials and the formation of products.

    • Structural Confirmation: The identity and structure of intermediates and the final product must be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final Bifenthrin product.[13]

Conclusion

The synthesis of Bifenthrin via the 2-Chloro-3-methyl-1,1'-biphenyl intermediate is a robust and scalable pathway. The strategy hinges on a well-executed biaryl cross-coupling reaction to form the core structure, followed by systematic functionalization and a final esterification step. Success in this multi-step synthesis demands a deep understanding of organometallic chemistry, rigorous adherence to anhydrous reaction techniques, and an unwavering commitment to safety. The protocols and insights provided herein serve as a comprehensive guide for researchers engaged in the synthesis of pyrethroid insecticides and related complex molecules.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. Retrieved from PrepChem.com. URL: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Google Scholar. Retrieved from Google Scholar.
  • University of Hertfordshire. (2026). Bifenthrin (Ref: FMC 54800). AERU. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628569A - Method for producing bifenthrin with clean synthesizing process.
  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • Quick Company. (n.d.). Process For Preparation Of Bifenthrin And Intermediates Thereof. Retrieved from [Link]

  • OperaChem. (2025, January 21). Ullmann coupling: the first publication. Retrieved from [Link]

  • AXICHEM. (n.d.). AC Bithrin. Retrieved from [Link]

  • National Environment Protection Council. (n.d.). Health-Based Investigation Level for Bifenthrin in Soil. Retrieved from [Link]

  • YouTube. (2022, July 22). What is Bifenthrin? [How to Use Bifenthrin Insecticides]. Retrieved from [Link]

  • Asian Publication Corporation. (2019, November 16). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Retrieved from [Link]

  • PMC. (2025, September 17). Bifenthrin Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps. Retrieved from [Link]

  • Agilent. (2024, July 7). Safety Data Sheet. Retrieved from [Link]

  • Eureka | Patsnap. (2021, September 24). Preparation method of bifenthrin insecticide intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-. Retrieved from [Link]

  • Genfarm. (2015, August 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
  • PubChem. (n.d.). trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). (1R,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl via Nickel-Catalyzed Kumada Coupling

Executive Summary & Strategic Analysis This protocol details the synthesis of 2-Chloro-3-methyl-1,1'-biphenyl , a sterically congested biaryl scaffold often utilized in the development of sartans (angiotensin II receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of 2-Chloro-3-methyl-1,1'-biphenyl , a sterically congested biaryl scaffold often utilized in the development of sartans (angiotensin II receptor antagonists) and agrochemical intermediates.

The Synthetic Challenge

The synthesis of unsymmetrical biaryls containing halogen substituents requires high chemoselectivity. The target molecule contains a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3). The primary challenge is coupling the phenyl ring to the scaffold without displacing the chlorine atom, which is essential for downstream functionalization or biological activity.

The Solution: Kinetic Chemoselectivity

We utilize the Kumada-Corriu Cross-Coupling reaction.[1][2] By employing 1-Bromo-2-chloro-3-methylbenzene as the electrophile and Phenylmagnesium bromide as the nucleophile, we exploit the kinetic difference in oxidative addition rates between aryl bromides and aryl chlorides.

  • Mechanism: Nickel(0) catalysts insert into C–Br bonds significantly faster (

    
    ) than C–Cl bonds (
    
    
    
    ).
  • Selectivity: By maintaining mild conditions and using a bidentate phosphine ligand (dppp), we ensure the reaction proceeds exclusively at the C1–Br site, leaving the C2–Cl site intact.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision points for chemoselectivity.

KumadaStrategy Start Precursors OxAdd Oxidative Addition (Kinetic Selectivity) Start->OxAdd 1-Bromo-2-chloro-3-methylbenzene Cat Catalyst Activation Ni(dppp)Cl2 → Ni(0) Cat->OxAdd Active Species TransMet Transmetalation (+ PhMgBr) OxAdd->TransMet Ar-Ni(II)-Br SideRxn Side Reaction: Bi-coupling (Des-Cl) OxAdd->SideRxn If T > 65°C or Wrong Catalyst RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Ni(II)-Ph RedElim->Cat Regenerate Ni(0) Product 2-Chloro-3-methyl-1,1'-biphenyl (Cl retained) RedElim->Product

Figure 1: Catalytic cycle emphasizing the kinetic selectivity required to retain the chlorine substituent.

Materials & Equipment

Reagents
ReagentRolePurity/Conc.CAS No.
1-Bromo-2-chloro-3-methylbenzene Substrate>98%97329-43-6
Phenylmagnesium Bromide Nucleophile1.0 M in THF100-58-3
Ni(dppp)Cl₂ Catalyst99%15629-92-2
THF (Tetrahydrofuran) SolventAnhydrous (<50 ppm H₂O)109-99-9
HCl (aq) Quench1.0 M7647-01-0
Critical Equipment
  • Schlenk Line / Inert Gas Manifold: Essential. Grignard reagents and Ni(0) intermediates are air/moisture sensitive.

  • Temperature Controller: Precise control (±1°C) is required to prevent activation of the C–Cl bond.

  • Syringe Pump (Optional): For slow addition of the Grignard reagent to minimize homocoupling.

Detailed Experimental Protocol

Step 1: Catalyst Activation & Substrate Loading

Note: All glassware must be oven-dried (120°C) and cooled under a stream of Nitrogen or Argon.

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a rubber septum, and a temperature probe.

  • Charge the flask with Ni(dppp)Cl₂ (1.5 mol% relative to substrate).

    • Why Ni(dppp)? The bite angle of the dppp ligand (1,3-bis(diphenylphosphino)propane) enhances the reductive elimination rate, favoring cross-coupling over β-hydride elimination or homocoupling [1].

  • Add 1-Bromo-2-chloro-3-methylbenzene (1.0 equiv, e.g., 10.27 g, 50 mmol).

  • Add anhydrous THF (5 volumes, ~50 mL). Stir to suspend the catalyst.

Step 2: Controlled Grignard Addition (The Coupling)
  • Cool the reaction mixture to 0°C using an ice bath.

    • Expert Insight: Although Kumada couplings can run at room temperature, starting cold prevents an initial exotherm that could deactivate the catalyst or lead to "runaway" double-coupling at the chlorine site.

  • Transfer Phenylmagnesium bromide (1.1 equiv, 55 mL of 1.0 M solution) to a pressure-equalizing addition funnel or a syringe.

  • Dropwise Addition: Add the Grignard reagent over 30–45 minutes.

    • Observation: The solution will likely change color from orange/red to a dark brown/black, indicating the formation of the active Ni(0) species.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Thermal Drive: Stir at RT for 2 hours. If TLC/HPLC indicates incomplete conversion, heat gently to 45°C for 1 hour.

    • Warning: Do NOT exceed 60°C (reflux). High heat increases the probability of oxidative addition into the C–Cl bond [2].

Step 3: Quench & Workup
  • Cool the mixture back to 0°C.

  • Carefully quench by slow addition of 1.0 M HCl (50 mL).

    • Caution: Exothermic reaction. Hydrogen gas evolution possible.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate or Diethyl Ether (3 x 50 mL).

  • Combine organic layers and wash with:

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

Quality Control & Validation

Expected Results
  • Appearance: Off-white to pale yellow oil or low-melting solid.

  • Yield: Typical isolated yields range from 85–92%.

Analytical Parameters (HPLC)

Using a C18 Reverse Phase column (Water/Acetonitrile gradient):

  • Retention Time (RT): The product will elute significantly later than the starting bromide due to increased lipophilicity (Biphenyl system).

  • Impurity Markers:

    • Biphenyl (Ph-Ph): Result of Grignard homocoupling.

    • 3-methyl-1,1':2',1''-terphenyl: Result of double coupling (reaction at both Br and Cl sites).

NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45 (s, 3H, Ar-CH₃ ) – Distinct singlet.
      
    • 
       7.10–7.50 (m, 8H, Ar-H ) – Complex aromatic region.
      
  • ¹³C NMR: Look for the specific shift of the C-Cl carbon (~133-135 ppm) and the preservation of the methyl group signal (~21 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂/H₂O)Ensure strict inert atmosphere. Use fresh THF.
Homocoupling (Ph-Ph) Grignard added too fastReduce addition rate. Cool to -10°C during addition.
Des-Chloro Product Temperature too highKeep reaction < 50°C. The C-Cl bond activates at reflux.
Reaction Stalls Inactive CatalystUse Ni(dppp)Cl₂ from a freshly opened bottle or store in a glovebox.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.

  • BenchChem. (2025).[3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Library.

  • Organic Chemistry Portal. (2023). Kumada Coupling: Mechanism and Protocols. Organic Chemistry Portal.

  • Sigma-Aldrich. (2023). Product Specification: 1-Bromo-2-chloro-3-methylbenzene.[4][5][6]

Sources

Method

Application Note: Synthesis of (2-methylbiphenyl-3-yl)methanol via Grignard Hydroxymethylation

Audience: Researchers, scientists, and drug development professionals. Introduction and Scope (2-methylbiphenyl-3-yl)methanol is a pivotal intermediate in the synthesis of various high-value chemicals, most notably the p...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scope

(2-methylbiphenyl-3-yl)methanol is a pivotal intermediate in the synthesis of various high-value chemicals, most notably the pyrethroid insecticide bifenthrin.[1][2][3] The precise installation of the hydroxymethyl group onto the biphenyl scaffold is a critical transformation that dictates the efficiency and viability of the overall synthetic route.

While the conversion of 2-Chloro-3-methyl-1,1'-biphenyl to (2-methylbiphenyl-3-yl)methanol is formally a "hydroxylation," the most robust and widely adopted laboratory and industrial method is not a direct oxidation. Instead, it is a hydroxymethylation reaction leveraging the power of organometallic chemistry. This application note provides a detailed protocol for this synthesis via a Grignard reaction. This classic carbon-carbon bond-forming strategy offers high yields and predictability by transforming the electrophilic aryl chloride into a potent carbon-centered nucleophile, which then reacts with an appropriate electrophile to build the target molecule.[1][4] We will detail the mechanistic underpinnings, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Grignard Pathway

The synthesis is a two-stage process: (1) Formation of a Grignard reagent, and (2) Nucleophilic addition to a formaldehyde source, followed by an acidic workup.

  • Grignard Reagent Formation: The process begins with the oxidative insertion of magnesium metal into the carbon-chlorine bond of 2-Chloro-3-methyl-1,1'-biphenyl.[5][6] This reaction occurs on the surface of the magnesium metal and is thought to proceed through radical intermediates.[7] The result is a reversal of polarity (umpolung), converting the formerly electrophilic carbon atom into a highly nucleophilic carbanion, stabilized by the MgCl cation.[5] Ethereal solvents like tetrahydrofuran (THF) are crucial as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[5]

  • Hydroxymethylation: The formed Grignard reagent is a potent nucleophile and a strong base.[4] It readily attacks the electrophilic carbon of formaldehyde.[8][9] In practice, solid paraformaldehyde, a polymer of formaldehyde, is often used as a convenient and anhydrous source of formaldehyde.[10][11] Upon heating or in the presence of the Grignard reagent, paraformaldehyde can depolymerize to release monomeric formaldehyde for the reaction.[11][12] The nucleophilic attack forms a magnesium alkoxide intermediate.

  • Workup: The final step is the addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the magnesium alkoxide, yielding the desired primary alcohol, (2-methylbiphenyl-3-yl)methanol.[4][13]

Grignard_Hydroxymethylation_Mechanism cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Start 2-Chloro-3-methyl-1,1'-biphenyl Mg Mg(0) metal Start->Mg Oxidative Insertion Grignard (2-methylbiphenyl-3-yl)magnesium chloride Mg->Grignard THF (Solvent) Formaldehyde Paraformaldehyde (Source of CH₂O) Grignard->Formaldehyde Alkoxide Magnesium Alkoxide Intermediate Formaldehyde->Alkoxide Workup H₃O⁺ (e.g., aq. HCl) Alkoxide->Workup Product (2-methylbiphenyl-3-yl)methanol Workup->Product

Caption: Mechanism of Grignard hydroxymethylation. (Max Width: 760px)

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware to prevent quenching of the reagent by atmospheric moisture.[14][15]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Mass/Volume
2-Chloro-3-methyl-1,1'-biphenylC₁₃H₁₁Cl202.68>98%50.010.13 g
Magnesium TurningsMg24.31>99%, Grignard60.01.46 g (1.2 eq)
IodineI₂253.81>99.8%catalytic1 small crystal
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous-~150 mL
Paraformaldehyde(CH₂O)n(30.03)n>95%75.02.25 g (1.5 eq)
Hydrochloric Acid (HCl)HCl36.462 M (aq)-~100 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated (aq)-~50 mL
Saturated Sodium Chloride Solution (Brine)NaCl58.44Saturated (aq)-~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous-~10 g
Ethyl AcetateC₄H₈O₂88.11ACS Grade-For extraction
HexanesC₆H₁₄86.18ACS Grade-For chromatography
Detailed Step-by-Step Procedure

Experimental_Workflow start Setup & Inert Atmosphere grignard_formation 1. Grignard Formation: - Add Mg turnings & Iodine - Add 2-Chloro-3-methyl-1,1'-biphenyl in THF - Reflux until Mg consumed start->grignard_formation hydroxymethylation 2. Hydroxymethylation: - Cool Grignard solution to 0°C - Add Paraformaldehyde portion-wise - Warm to RT, then reflux grignard_formation->hydroxymethylation quench 3. Quenching & Workup: - Cool to 0°C - Slowly add 2M HCl - Transfer to separatory funnel hydroxymethylation->quench extraction 4. Extraction: - Extract with Ethyl Acetate (3x) - Wash combined organics with NaHCO₃, then Brine quench->extraction purification 5. Purification: - Dry organic layer with MgSO₄ - Filter and concentrate in vacuo - Purify by column chromatography extraction->purification analysis 6. Analysis: - Obtain mass and calculate yield - Characterize by NMR, MP purification->analysis

Caption: Step-by-step experimental workflow. (Max Width: 760px)

1. Grignard Reagent Formation: a. Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of nitrogen.[16] b. To the flask, add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine. c. In the dropping funnel, prepare a solution of 2-Chloro-3-methyl-1,1'-biphenyl (10.13 g, 50.0 mmol) in 100 mL of anhydrous THF. d. Add approximately 10 mL of the aryl chloride solution to the magnesium turnings. The brownish-purple color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction.[17] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be necessary.[16][17][18] e. Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[14] f. After the addition is complete, continue to stir and heat the mixture at reflux for an additional 1-2 hours until most of the magnesium has been consumed. The solution should appear grayish and slightly cloudy.

2. Reaction with Paraformaldehyde (Hydroxymethylation): a. Remove the heating mantle and cool the Grignard solution to 0°C using an ice-water bath. b. Carefully and slowly, add the dry paraformaldehyde (2.25 g, 75.0 mmol) to the stirred Grignard solution in small portions. CAUTION: This addition can be exothermic. Maintain the temperature below 10°C. c. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. d. Heat the reaction mixture to reflux for 2-3 hours. The mixture will become more viscous.

3. Quenching and Aqueous Workup: a. Cool the reaction mixture again to 0°C in an ice bath. b. Very slowly and carefully, add 100 mL of 2 M aqueous HCl dropwise to quench the reaction and dissolve the magnesium salts. An initial vigorous reaction with gas evolution will occur.[19] c. Once the addition is complete and all solids have dissolved, transfer the biphasic mixture to a separatory funnel.

4. Extraction and Purification: a. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). b. Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

5. Final Purification: a. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20). b. Combine the fractions containing the product and evaporate the solvent to yield (2-methylbiphenyl-3-yl)methanol as a white solid. c. Expected Yield: 70-85%. Melting Point: 73-76 °C.[1]

Troubleshooting Guide

Troubleshooting_Tree problem1 Problem: Grignard reaction does not initiate. cause1a Cause: Passivated Mg surface (MgO layer) problem1->cause1a cause1b Cause: Wet solvent/glassware problem1->cause1b solution1a Solution: - Add iodine crystal. - Add 1,2-dibromoethane. - Crush Mg turnings. cause1a->solution1a solution1b Solution: - Use freshly dried solvent. - Flame-dry all glassware before use. cause1b->solution1b problem2 Problem: Low yield of final product. cause2a Cause: Incomplete Grignard formation problem2->cause2a cause2b Cause: Side reactions (e.g., Wurtz coupling) problem2->cause2b cause2c Cause: Inefficient reaction with paraformaldehyde problem2->cause2c solution2a Solution: - Ensure Mg is fully consumed. - Extend reflux time. cause2a->solution2a solution2b Solution: - Maintain slow addition rate of halide. - Avoid localized high temperatures. cause2b->solution2b solution2c Solution: - Ensure paraformaldehyde is dry. - Increase reflux time after addition. cause2c->solution2c

Caption: Troubleshooting decision tree for common issues. (Max Width: 760px)

Safety and Handling

  • Magnesium Turnings: Magnesium is a flammable solid.[20][21] Handle away from ignition sources and use non-sparking tools.[22][23] Store in a tightly sealed container in a dry environment.[24] Class D fire extinguishers (for combustible metals) should be available. Do not use water or CO₂ extinguishers on magnesium fires. [20]

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and protic solvents.[15][18] All operations must be conducted under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or solvent from a purification system.

  • Paraformaldehyde: Paraformaldehyde is a source of formaldehyde, a toxic and probable human carcinogen.[25][26] Handle only in a well-ventilated chemical fume hood.[26]

Expected Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.47 - 7.20 (m, 8H, Ar-H), 4.78 (s, 2H, -CH₂OH), 2.25 (s, 3H, Ar-CH₃).[27]

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9.[28]

  • Molecular Formula: C₁₄H₁₄O[28]

  • Molecular Weight: 198.26 g/mol [28]

References

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com. [Link]

  • Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • Best Practices for Handling and Storing Magnesium Turnings. Pentaphos Industries. [Link]

  • Safety data sheet - Chem-Supply. Chem-Supply. [Link]

  • SAFETY DATA SHEET - Lab Alley. Lab Alley. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Grignard Reaction. Macalester College. [Link]

  • Magnesium Turnings and Foil - ESPI Metals. ESPI Metals. [Link]

  • A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. University College Cork. [Link]

  • Magnesium according to Grignard. Penta chemicals. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Supporting Information. ACS Publications. [Link]

  • Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. ACS Publications. [Link]

  • Paraformaldehyde + Grignard reagent. Reddit. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for hydroxymethylation.
  • [1,1'-Biphenyl]-3-methanol, 2-methyl-. PubChem. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Bifenthrin alcohol. ChemBK. [Link]

  • Method for preparing bifenthrin.
  • Preparation method of 2-methyl-3-biphenylmethanol.
  • Preparation method of 2-methyl-3-biphenylmethanol.
  • Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. [Link]

  • Process for the purification of benzyl alcohol.
  • WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). University of British Columbia. [Link]

  • Alcohol Synthesis: From Simple to Complex. Organic Chemistry Tutor. [Link]

  • what form of formaldehyde is used in grignards? Sciencemadness Discussion Board. [Link]

  • Preparation method of bifenthrin. WIPO Patentscope. [Link]

  • How will you prepare benzyl alcohol by grignard synthesis? Brainly.in. [Link]

  • (2'-Methyl(1,1'-biphenyl)-3-yl)methanol. PubChem. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. University of Massachusetts Boston. [Link]

  • Grignard Synthesis of Triphenylmethanol. Augsburg University. [Link]

  • Synthesise the following : Benzyl alcohol from G.R. Allen. [Link]

  • Preparation of Alcohols from Grignard Reagent. YouTube. [Link]

Sources

Application

Application Note: 2-Chloro-3-methyl-1,1'-biphenyl as a Sterically-Constrained Scaffold in Drug Design

This guide serves as a high-level technical application note for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and characterization of 2-Chloro-3-methyl-1,1'-biphenyl as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical application note for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and characterization of 2-Chloro-3-methyl-1,1'-biphenyl as a structural scaffold.[1]

[1]

Executive Summary: The "Twisted" Advantage

In modern drug discovery, the 2-Chloro-3-methyl-1,1'-biphenyl scaffold (CAS: 147404-69-1) represents more than a simple hydrophobic linker.[1] It is a privileged conformational tool .[1]

Unlike unsubstituted biphenyls, which possess a low rotational barrier and often adopt planar conformations in crystal packing, this specific scaffold utilizes the 2-position Chlorine (ortho-Cl) to induce a permanent non-planar twist (dihedral angle


).[1] Simultaneously, the 3-position Methyl (meta-Me)  provides a lipophilic vector to fill specific hydrophobic sub-pockets (e.g., the "back pocket" of kinase domains) or to block metabolic soft spots.

Key Applications:

  • Kinase Inhibitors: Orienting hinge-binding motifs relative to the solvent front.[1]

  • GPCR Modulators: Inducing specific axial chirality to discriminate between receptor subtypes.[1]

  • Biophysical Probes: Studying atropisomerism kinetics in lead optimization.

Physicochemical Profile & Design Logic

The Ortho-Effect and Conformational Bias

The steric bulk of the chlorine atom at the ortho position creates significant torsional strain, preventing the two phenyl rings from becoming coplanar. This "pre-organization" reduces the entropic penalty upon binding to a target protein that requires a twisted ligand conformation.

ParameterValue / DescriptionImpact on Drug Design
Torsion Angle (

)
~55° - 65° (calculated)Mimics bioactive conformations; improves selectivity.[1]
LogP (Lipophilicity) ~4.8 (Predicted)High lipophilicity; requires solubilizing groups (e.g., morpholine, piperazine) elsewhere in the molecule.
Electronic Effect Cl:

-hole donor; Me: Weak donor
Cl can engage in "Magic Chloro" interactions (Cl[1]···C=O) with backbone carbonyls.[1]
Metabolic Stability 3-Methyl is benzylicRisk: Benzylic oxidation by CYP450.[1] Mitigation: Fluorination of the methyl or electron-withdrawing groups on the ring.[1]
Atropisomerism Warning

While the 2-Cl substituent induces a twist, it typically does not create a rotational barrier high enough to separate stable atropisomers at room temperature (


 kcal/mol).[1] This scaffold usually exists as a rapidly interconverting racemate (Class 1 Atropisomer).[1]
  • Design Rule: If stable axial chirality is required, a second ortho substituent (e.g., at the 2' or 6 position) must be added to raise the barrier above 23 kcal/mol.

Experimental Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize the 2-Chloro-3-methyl-1,1'-biphenyl core efficiently using a boronic acid building block.[1]

Reagents:

  • Aryl Halide: Bromobenzene (or substituted analog).[1]

  • Boronic Acid: (2-Chloro-3-methylphenyl)boronic acid [Commercially Available].[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (High turnover, robust).

  • Base: K₂CO₃ (2M Aqueous).[1]

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Aryl Halide (1.0 equiv, 1.0 mmol) and (2-Chloro-3-methylphenyl)boronic acid (1.2 equiv, 1.2 mmol) in 1,4-Dioxane (10 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) and 2M K₂CO₃ (3.0 equiv).[1]

  • Reaction: Heat to 90°C for 4–12 hours under Argon. Monitor by LC-MS.[1]

    • Checkpoint: Look for the M+H peak. The product is lipophilic and will elute late on reverse-phase columns.[1]

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash Chromatography (Hexanes/EtOAc gradient). The biphenyl core is non-polar; expect elution in low % EtOAc.

Protocol B: Assessing Rotational Barrier (VT-NMR)

Objective: To determine if the scaffold introduces atropisomerism complications.[1]

  • Sample Prep: Dissolve 10 mg of the purified compound in Toluene-d8 (preferred for wide temperature range).

  • Acquisition: Acquire 1H NMR spectra at 25°C. Focus on the diastereotopic protons (if any chiral center exists elsewhere) or the methyl group signal.[1]

  • Variable Temperature: Cool the probe in 10°C increments down to -60°C.

  • Analysis:

    • Sharp Signals at all T: Fast rotation (Class 1). Safe for general achiral development.[1]

    • Broadening/Splitting at Low T: Coalescence indicates the rotational barrier is becoming accessible.[1]

    • Distinct Signals at RT: Stable atropisomers (Class 3). Requires chiral separation and individual testing.[1]

Workflow Visualization

Diagram 1: Synthesis & Logic Flow

This diagram illustrates the decision-making process when incorporating this scaffold.

G Start Target Design: Need Twisted Biaryl Linker Choice Select Scaffold: 2-Chloro-3-methyl-1,1'-biphenyl Start->Choice Prop1 Property Check: LogP & Solubility Choice->Prop1 Prop2 Steric Check: Ortho-Cl Twist (~60°) Choice->Prop2 Synth Synthesis: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Prop1->Synth Prop2->Synth Check Check Rotational Barrier (VT-NMR) Synth->Check Result1 Fast Rotation (Class 1) Proceed as Achiral Drug Check->Result1 Sharp Signals Result2 Slow Rotation (Class 3) Requires Chiral Separation Check->Result2 Signal Splitting

Caption: Decision tree for incorporating the 2-Chloro-3-methyl-1,1'-biphenyl scaffold, highlighting the critical checkpoint for atropisomerism.

Strategic Application: The "Magic Chloro" Effect

In the context of this scaffold, the Chlorine atom is not just a steric bulk; it is an electronic anchor.

  • Mechanism: The C-Cl bond exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis.[1]

  • Application: This sigma-hole can form halogen bonds with backbone carbonyl oxygens in the target protein.[1]

  • Comparison:

    • 2-Methyl analog: Steric twist only.[1]

    • 2-Chloro analog: Steric twist + Potential Halogen Bond + Higher Lipophilicity.[1]

Data Summary: Substituent Effects on Biphenyl Scaffold

Substituent (2-Pos)Est. Torsion AngleElectronic CharacterRotational Barrier (kcal/mol)
-H ~44°Neutral< 2.0 (Free rotation)
-F ~50°EWG / Small~4.0
-Cl (Target) ~58° EWG / Sigma-Hole ~18.0 (Hindered)
-CH₃ ~56°EDG / Steric~17.0

Note: Values are approximate and dependent on the exact substitution pattern of the other ring.

References

  • Privileged Scaffolds in Drug Design

    • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology. Link

  • Atropisomerism in Medicinal Chemistry

    • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link[1]

  • The "Magic Chloro" Effect

    • Chiodi, D., & Ishihara, Y. (2023).[2] "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery."[2] Journal of Medicinal Chemistry. Link[1]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Polychlorinated Biphenyls (Safety Context)

    • Note: While this scaffold is a specific monochloro-isomer, general handling for biphenyls applies.[1] ECHA Substance Information.[1] Link[1]

Sources

Method

Application Note: Safe Handling and Synthesis Protocols for Chlorinated Biphenyl Intermediates in Drug Discovery

Abstract Chlorinated biphenyls (CBs) serve as critical scaffolds in the synthesis of various pharmaceutical agents, particularly in the development of atropisomeric biaryl ligands and specific antimicrobial candidates. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorinated biphenyls (CBs) serve as critical scaffolds in the synthesis of various pharmaceutical agents, particularly in the development of atropisomeric biaryl ligands and specific antimicrobial candidates. However, their structural similarity to polychlorinated biphenyls (PCBs)—regulated under the Stockholm Convention—necessitates a rigorous safety framework. This Application Note provides a mechanism-based hazard assessment, specific engineering controls, and a validated protocol for the safe synthesis of chlorinated biaryl intermediates using Suzuki-Miyaura cross-coupling.

Part 1: Chemical Hazard Assessment & Mechanism

To handle these intermediates safely, researchers must understand the causality of their toxicity. Unlike generic organic solvents, the hazard profile of chlorinated biphenyls is dictated by their substitution pattern and planar conformation.

The Dioxin-Like Toxicity Mechanism

The primary toxicological concern for planar or mono-ortho-substituted chlorinated biphenyls is their ability to mimic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1]

  • Mechanism: These lipophilic molecules diffuse across the cell membrane and bind with high affinity to the cytosolic Aryl Hydrocarbon Receptor (AhR).

  • Causality: The ligand-bound AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DRE) on DNA.

  • Outcome: This triggers the transcriptional induction of cytochrome P450 enzymes (CYP1A1, CYP1B1), leading to oxidative stress, immunotoxicity, and potential teratogenicity [1, 2].

Visualization: The AhR Toxicity Pathway

The following diagram illustrates the molecular pathway activated by exposure to coplanar chlorinated biphenyl intermediates.

AhR_Pathway CB Chlorinated Biphenyl (Ligand) AhR_Cyto AhR Complex (Cytosol) CB->AhR_Cyto Diffusion Transloc Nuclear Translocation AhR_Cyto->Transloc ARNT ARNT Dimerization Transloc->ARNT DNA_Bind DRE Binding (DNA) ARNT->DNA_Bind Tox Toxicity: Oxidative Stress Teratogenicity DNA_Bind->Tox Gene Expression (CYP1A1)

Figure 1: Molecular mechanism of dioxin-like toxicity mediated by the Aryl Hydrocarbon Receptor (AhR).

Part 2: Engineering Controls & PPE (The Barrier Approach)

Standard laboratory practices are insufficient for chlorinated biphenyls due to their high skin absorption rates and persistence.

Glove Permeation & Selection

Critical Insight: Chlorinated aromatics can permeate standard nitrile gloves in minutes. Researchers often mistakenly rely on thin nitrile, leading to silent exposure.

Table 1: Glove Compatibility Matrix for Chlorinated Aromatics

Glove MaterialThickness (mil)Breakthrough Time (min)Recommendation
Silver Shield / 4H (Laminate)2.7> 480Primary Choice (Essential for spill cleanup)
Viton 10-12> 240Excellent (Good dexterity/protection balance)
PVA (Polyvinyl Alcohol)Supported> 240Good (Avoid if water is present in reaction)
Nitrile (Standard)4-8< 15DO NOT USE as primary barrier
Latex 4-6< 5DO NOT USE

Data synthesized from standard permeation charts [3, 4].

Engineering Controls
  • Solids Handling: Weighing of solid chlorinated biphenyl intermediates must occur in a HEPA-filtered balance enclosure or a glovebox to prevent inhalation of dust.

  • Reaction Containment: All synthesis steps involving heating must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

Part 3: Operational Protocol

Application: Safe Synthesis of 4,4'-Dichlorobiphenyl via Suzuki-Miyaura Coupling

This protocol integrates safety checkpoints directly into the synthetic workflow. It is designed to prevent cross-contamination and minimize exposure during the critical "work-up" phase where most accidents occur.

Reaction: 4-Chlorophenylboronic acid + 1-Bromo-4-chlorobenzene


 4,4'-Dichlorobiphenyl
3.1 Reagents & Equipment[2][3][4]
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis)[2]
  • Solvent: Toluene/Ethanol/Water (biphasic system increases containment risk)

  • Containment: Schlenk line or sealed pressure vial.

3.2 Step-by-Step Methodology

Step 1: Preparation (The "Cold" Zone)

  • PPE: Don a pair of Silver Shield laminate gloves underneath standard nitrile gloves (double-gloving).[5] The outer nitrile glove provides grip; the inner laminate provides chemical resistance.

  • Weighing: Weigh 1.0 eq of aryl halide and 1.1 eq of boronic acid in a balance enclosure. Transfer immediately to the reaction vessel.

Step 2: Reaction Initiation (Closed System)

  • Add solvents and base (Na

    
    CO
    
    
    
    ) to the vessel.
  • Degas the mixture using a freeze-pump-thaw cycle or vigorous argon sparging inside the fume hood.

  • Safety Check: Ensure the pressure relief valve (if using a vial) is functioning. Heating chlorinated aromatics in sealed vessels creates a pressurized hazard.

  • Heat to 80°C.

Step 3: Work-up (The High-Risk Zone)

  • Most exposure incidents occur here due to aerosolization of the biphasic mixture.

  • Cool reaction to room temperature.

  • Quench: Add saturated NH

    
    Cl slowly.
    
  • Extraction: Use a separatory funnel inside the hood.

    • Precaution: Place a secondary containment tray under the funnel.

    • Technique: Vent the funnel away from the face frequently. Do not vigorously shake if an emulsion is likely; use a glass stir rod to mix layers gently.

  • Waste Segregation: The aqueous layer is now contaminated with trace chlorinated aromatics. Do not pour down the drain. Collect in a dedicated "Halogenated Aqueous Waste" stream.

Step 4: Purification & Decontamination

  • Concentrate the organic layer using a rotary evaporator. The pump exhaust must be vented into the fume hood or through a cold trap to prevent release of volatile chlorinated intermediates.

  • Wipe Down: After the procedure, wipe all surfaces (hood sash, rotovap handle, balance) with a hexane-soaked tissue, followed by a soapy water wash. Dispose of tissues as solid hazardous waste.

Visualization: Safe Synthesis Workflow

This diagram outlines the operational flow, highlighting critical control points (CCPs) where exposure risk is highest.

Synthesis_Workflow Prep Step 1: Weighing (HEPA Enclosure) PPE_Check CCP: Double Glove (Laminate + Nitrile) Prep->PPE_Check Reaction Step 2: Suzuki Coupling (Sealed Vessel, 80°C) PPE_Check->Reaction Workup Step 3: Extraction (Fume Hood) Reaction->Workup Waste CCP: Segregated Waste (TSCA Compliant) Workup->Waste Clean Step 4: Decontamination (Solvent Wipe) Workup->Clean

Figure 2: Operational workflow for handling chlorinated biphenyls, emphasizing Critical Control Points (CCP).

Part 4: Waste Management & Regulatory Compliance (TSCA)

In the United States, chlorinated biphenyls are strictly regulated under the Toxic Substances Control Act (TSCA). Even for R&D purposes, disposal must adhere to 40 CFR Part 761 [5].

Waste Segregation Protocol
  • Liquid Waste: All reaction solvents, extractions, and rinsates must be collected in containers labeled "PCB/Halogenated Waste."

    • Requirement: Do not mix with non-halogenated solvents (e.g., acetone wash from other experiments) as this increases the volume of expensive-to-dispose waste.

  • Solid Waste: Contaminated gloves, paper towels, and silica gel from chromatography must be double-bagged in heavy-duty polyethylene bags.

  • Labeling: Containers must be marked with the specific congener name (e.g., "4,4'-Dichlorobiphenyl") and the start date of accumulation.

R&D Exemption Note

Under TSCA "Self-Implementing" provisions for R&D, researchers may dispose of small quantities, but they must verify that the disposal facility is permitted to accept PCB waste. Never autoclave this waste, as heating may volatilize the compounds or create more toxic byproducts (furans) [6].

Part 5: Emergency Response

Spill Scenario: A 50mL solution of chlorinated biphenyl intermediate in toluene is spilled in the fume hood.

  • Alert: Notify nearby personnel and restrict access to the area.

  • PPE Upgrade: Don Silver Shield gloves and a full-face respirator if the fume hood sash must be raised significantly (reducing containment).

  • Contain: Use vermiculite or sand to dike the spill.[6] Do not use paper towels as the primary absorbent for large spills, as they increase the surface area for volatilization.

  • Clean: Scoop absorbent into a wide-mouth jar. Wipe the area with a solvent-dampened rag (toluene or hexane) to solubilize residues, then wash with detergent.

  • Disposal: All cleanup materials are treated as TSCA-regulated hazardous waste.

References

  • National Institute of Environmental Health Sciences (NIEHS). "Dioxins." National Institutes of Health. [Link]

  • SafeWork SA. "Polychlorinated Biphenyls (PCBs)." Government of South Australia. [Link]

  • Washington State University. "Glove Selection Chart." WSU Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 761: Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions."[7] Electronic Code of Federal Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste."[8] US EPA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-methyl-1,1'-biphenyl

The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of 2-Chloro-3-methyl-1,1'-biphenyl . This guide deviates from standard templates to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of 2-Chloro-3-methyl-1,1'-biphenyl .

This guide deviates from standard templates to address the specific physicochemical challenges of separating ortho,meta-substituted biphenyl regioisomers.

[1][2]

Status: Operational Topic: Removal of Regioisomer Impurities Applicable CAS: 14966-28-0 (Generic for isomer mix), Specific CAS varies by exact substitution pattern.[1][2] Target Molecule: 2-Chloro-3-methyl-1,1'-biphenyl (Structure: Phenyl ring attached to a toluene core with Cl at pos 2, Me at pos 3).[1][2]

🔬 Module 1: Diagnostic & Identification

"I have a single spot on TLC, but the melting point is depressed. How do I confirm regioisomers?"

The Hidden Isomer Problem

Regioisomers of chlorinated biphenyls (e.g., 2-chloro-4-methyl-1,1'-biphenyl or 2-chloro-5-methyl-1,1'-biphenyl) possess nearly identical polarity to the target.[1][2] Standard silica TLC (Thin Layer Chromatography) is often insufficient to resolve them.

Diagnostic Protocol:

  • GC-MS Analysis (Preferred):

    • Column: Rtx-35 or Rtx-65 (High phenyl content phases are required for isomer separation).[1][2][3]

    • Method: Slow ramp (2°C/min) from 120°C to 250°C.

    • Why: Boiling point differences between methyl-chloro isomers are often <2°C, but phenyl-phase GC columns interact with the pi-electron cloud density, which varies by substitution pattern.[1][2]

  • 1H-NMR Validation:

    • Focus on the Methyl Group Singlet .

    • Target (2-Cl-3-Me): Methyl peak typically appears around 2.40–2.45 ppm .

    • Impurity (2-Cl-4-Me): Methyl peak shifts upfield (shielded) or downfield depending on the anisotropic effect of the biphenyl twist.

    • Impurity (2-Cl-5-Me): Distinct splitting pattern in the aromatic region.

🛠 Module 2: Separation Protocols (Troubleshooting)

Issue A: "Recrystallization isn't working. The impurities co-precipitate."

Root Cause: Biphenyls form solid solutions easily. If the impurity fits into the crystal lattice of the target, standard recrystallization fails.

Solution: Melt Crystallization & Solvent Switching Standard solvents (Ethanol/EtOAc) rely on polarity. You need a solvent system that discriminates based on molecular packing (Van der Waals forces) .

Solvent SystemRatio (v/v)MechanismSuitability
n-Hexane / IPA 95:5Packing/StericsHigh .[1][2] Forces slow growth, rejecting impurities.
Methanol / Water 80:20Hydrophobic EffectMedium . Good for removing polar impurities, poor for isomers.
Pentane (Cold) 100Solubility LimitHigh . Dissolve at reflux, freeze at -20°C.

Step-by-Step Optimization:

  • Dissolve crude solid in minimum boiling n-Hexane.

  • Add Isopropyl Alcohol (IPA) dropwise until turbidity persists.

  • Add just enough boiling Hexane to clear the solution.

  • Critical Step: Allow to cool to Room Temp slowly (wrap flask in foil/towel). Rapid cooling traps isomers.

  • Filter and wash with cold Pentane.

Issue B: "Chromatography is my only option. How do I separate the peaks?"

Root Cause: The separation factor (


) on standard Silica (SiO2) is near 1.0.

Solution: Argentation Chromatography (AgNO₃-Silica) Silver ions (


) form reversible 

-complexes with aromatic rings.[1][2] The stability of this complex depends heavily on steric hindrance around the aromatic ring.
  • Target (2-Chloro-3-methyl): Highly sterically crowded (Ortho-Cl, Meta-Me).[1][2] Binds weakly to Silver.

  • Impurities (e.g., 2-Chloro-4-methyl): Less crowded. Binds strongly to Silver.

Protocol: Preparation of 10% AgNO₃ Silica

  • Dissolve

    
     Silver Nitrate (
    
    
    
    ) in
    
    
    Acetonitrile.
  • Add

    
     Flash Silica Gel.
    
  • Rotary evaporate to dryness (protect from light—it will turn grey/brown, which is normal).

  • Pack column as usual.

  • Eluent: Hexane/Toluene gradient (0%

    
     20% Toluene). Avoid polar modifiers like MeOH initially.
    

⚠️ Safety Note: Silver nitrate stains skin black and is an oxidizer. Wear double gloves.

📊 Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of impurity formation.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude 2-Chloro-3-methyl-1,1'-biphenyl Check Determine Impurity Profile (GC-MS / H-NMR) Start->Check Decision Is Impurity > 5%? Check->Decision Cryst Attempt Recrystallization (Hexane/IPA) Decision->Cryst Yes Final Pure Product Decision->Final No (<5%) Result1 Purity > 98%? Cryst->Result1 AgChrom Argentation Chromatography (10% AgNO3 on Silica) Result1->AgChrom No (Isomers persist) Result1->Final Yes AgChrom->Final

Caption: Decision tree for selecting between crystallization and silver-impregnated chromatography based on impurity load.

Diagram 2: Origin of Impurities (Suzuki Coupling Context)

Understanding where the isomer comes from helps in preventing it in future batches.

SuzukiImpurities SM1 2-Chloro-3-methylphenyl boronic acid Cat Pd(0) Catalyst SM1->Cat SidePath2 Regioisomerism (Impurity B) SM1->SidePath2 Contaminated SM SM2 Bromobenzene SM2->Cat MainPath Cross-Coupling (Desired) Cat->MainPath SidePath1 Homocoupling (Impurity A) Cat->SidePath1 Low Base/O2 Product 2-Chloro-3-methyl -1,1'-biphenyl MainPath->Product Impurity1 Bis(2-chloro-3-methylphenyl) SidePath1->Impurity1 Impurity2 2-Chloro-4-methyl (from SM impurity) SidePath2->Impurity2

Caption: Mechanistic origin of impurities. Note that Regioisomer B usually arises from impure starting boronic acids, not the coupling process itself.

❓ Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate the regioisomers? A: Not recommended. The boiling point difference between 2-chloro-3-methyl and 2-chloro-4-methyl isomers is typically negligible due to similar molecular weights and polarities.[1][2] You would require a spinning band distillation column with >50 theoretical plates, which degrades the product due to prolonged heat exposure (thermal dechlorination).

Q: Why does my product turn yellow after column chromatography? A: If you used standard silica, this may be residual palladium leaching or oxidation. If you used Argentation Chromatography , silver ions can elute if the solvent is too polar. Wash the organic phase with 5% Sodium Thiosulfate solution to remove residual silver or iodine species.

Q: I am synthesizing this via Suzuki coupling. How do I prevent isomers upstream? A: The most common source of regioisomers in this specific synthesis is the purity of the Boronic Acid starting material . 2-Chloro-3-methylphenylboronic acid is often contaminated with the 4-methyl isomer during its synthesis (lithiation of dichlorotoluene).[1][2]

  • Action: Request a "Regio-purity" COA from your supplier or recrystallize the boronic acid from water/acetonitrile before the coupling reaction.

📚 References

  • Suzuki-Miyaura Coupling & Impurities:

    • Title: Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.

    • Source: ResearchGate / Org. Process Res. Dev.

    • URL:

  • Chromatographic Separation (Biphenyls):

    • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.

    • Source: Chromatography Online (LCGC).

    • URL:

  • Advanced Isomer Separation (GC Methods):

    • Title: Development of a Method for Regioisomer Impurity Detection (Rtx-35/65 Columns).

    • Source: Longdom Publishing.

    • URL:

  • Argentation Chromatography Principles:

    • Title: Clean-up and separation of chlorobiphenyl isomers... using preparative HPLC (and Ag-ion principles).

    • Source: Journal of Chromatography A (via Scilit).[4]

    • URL:[1][2]

Sources

Optimization

optimizing Grignard initiation for sterically hindered biphenyl chlorides

Technical Support Center: Advanced Organometallics Division Ticket #402: Initiation Failure – Sterically Hindered Biphenyl Chlorides Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organometallics Division Ticket #402: Initiation Failure – Sterically Hindered Biphenyl Chlorides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Biphenyl Chloride" Challenge

You are encountering a classic "impenetrable fortress" problem. Biphenyl chlorides present a dual barrier to Grignard initiation:

  • Thermodynamic Barrier: The

    
     bond energy (~96 kcal/mol) is significantly higher than bromides (~81 kcal/mol) or iodides (~65 kcal/mol), making oxidative addition thermodynamically uphill.
    
  • Kinetic Barrier (Sterics): In hindered biphenyl systems, the ortho-substituents prevent the magnesium surface from effectively approaching the C-Cl bond to initiate the Single Electron Transfer (SET) mechanism.

Standard iodine activation often fails here because it cleans the surface but does not lower the activation energy required for the specific substrate insertion. Below are the tiered protocols to resolve this, moving from surface engineering to kinetic bypass methods.

Module 1: Surface Engineering (Direct Insertion)

User Question: "I've dried my THF and used iodine, but the magnesium just sits there. How do I force initiation without overheating and causing Wurtz homocoupling?"

The Diagnostic: If iodine fails, your issue is likely surface passivation by oxides/hydroxides that iodine cannot fully strip, or the presence of microscopic water acting as a radical quencher.

The Solution: DIBAL-H Activation (The Tilstam Protocol) Diisobutylaluminum hydride (DIBAL-H) is superior to iodine for aryl chlorides. It acts as a radical scavenger, a Lewis acid to activate the halide, and a surface cleaning agent that exposes highly reactive Mg(0) sites.

Protocol:

  • Setup: Flame-dry flask, Ar atmosphere. Charge with Mg turnings (1.2–1.5 equiv).

  • Dry Stir: Stir Mg dry at high speed for 10 mins to create mechanical fractures.

  • Solvent: Add anhydrous THF (concentration is key: aim for 1.0 M final concentration; dilute solutions initiate poorly).

  • Activation: Add 0.01–0.05 equiv of DIBAL-H (1M in THF/Hexane).

    • Observation: You may see slight bubbling.

  • Initiation: Add 5-10% of your biphenyl chloride.

  • Thermal Trigger: Heat to 60°C.

    • Why: Unlike bromides, chlorides rarely initiate at RT. The DIBAL-H lowers the entropic barrier, allowing initiation at safer temperatures than pure thermal forcing.

Technical Insight: DIBAL-H effectively removes the MgO/Mg(OH)₂ layer and scavenges moisture down to sub-ppm levels, which is critical because aryl radicals (the intermediate in Grignard formation) are rapidly quenched by proton sources.

Module 2: The Kinetic Bypass (Halogen-Magnesium Exchange)

User Question: "Direct insertion is yielding <20% conversion and lots of homocoupling. Is there a way to avoid the magnesium surface entirely?"

The Diagnostic: Direct insertion into hindered chlorides is often kinetically slower than the side reactions (Wurtz coupling). You need to bypass the metallic magnesium surface using Turbo Grignard (


) .

The Solution: The Knochel Exchange Protocol Instead of forming the bond from Mg(0), use a pre-formed Grignard to exchange with the chloride. The Lithium Chloride (LiCl) additive is the critical component here—it breaks up the bulky Grignard aggregates, creating a highly reactive monomeric species capable of attacking hindered chlorides.

Mechanism:



Driving Force: The formation of a thermodynamically more stable aryl-Mg species (sp2) compared to the alkyl-Mg (sp3), plus the release of isopropyl chloride (volatile/inert).

Protocol:

  • Reagent: Purchase or prepare

    
     (approx 1.3 M in THF).
    
  • Substrate: Dissolve biphenyl chloride in anhydrous THF.

  • Exchange: Cool to -15°C (to prevent benzyne formation or side reactions).

  • Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Aging: Allow to warm to RT and stir for 2–24 hours. Monitor by GC-MS (quench aliquot with water; look for des-chloro biphenyl).

Data Comparison: Turbo vs. Standard

FeatureStandard Grignard (

)
Turbo Grignard (

)
Aggregation Polymeric/Dimeric (Low surface area)Monomeric (High reactivity)
Solubility Poor in THF (precipitates)Excellent (LiCl solubilizes)
Hindered Cl < 10% Exchange> 85% Exchange
Safety High T required (Reflux)Low T (-20°C to RT)

Module 3: Troubleshooting Visualization

User Question: "How do I decide which method to use? I don't want to waste expensive starting material."

The Decision Matrix:

GrignardOptimization cluster_mechanism Why Turbo Grignard Works Start Start: Sterically Hindered Biphenyl Chloride Direct Attempt Direct Insertion? (Cheaper, Scalable) Start->Direct Act1 Activation: Mechanical Stir + Iodine Direct->Act1 Exchange Method B: Halogen-Magnesium Exchange (Knochel Protocol) Success Proceed to Electrophile Addition Exchange->Success Check1 Initiation Observed? Act1->Check1 Check1->Exchange No (Stalled) Act2 Method A: DIBAL-H Activation (Tilstam Protocol) Check1->Act2 No (Retry) Check1->Success Yes Act2->Exchange Still Fails Act2->Success Yes Agg Aggregated Grignard (Unreactive) Mono Monomeric Species (Reactive) Agg->Mono De-aggregation LiCl Add LiCl LiCl->Mono

Caption: Decision tree for optimizing Grignard formation. If direct insertion (Method A) fails due to steric blocking, switch to Halogen-Magnesium Exchange (Method B).

Module 4: Advanced FAQs

Q: Can I use 2-MeTHF instead of THF? A: Yes, and you often should. 2-Methyltetrahydrofuran (2-MeTHF) has a higher boiling point (80°C vs 66°C), allowing you to push the thermal initiation of chlorides harder without pressurizing the vessel. Furthermore, Grignards in 2-MeTHF are often more soluble and stable due to the steric bulk of the solvent protecting the Mg center.

Q: I see the reaction turn dark, but yield is low. Why? A: This is likely Wurtz Homocoupling .

  • Mechanism:[1][2][3][4][5][6]

    
    .
    
  • Fix: This is concentration dependent.[7] Slow addition is critical. Do not dump all the chloride in at once. Initiate with 10%, then add the rest dropwise over 1-2 hours to keep the concentration of unreacted

    
     low relative to the Mg surface.
    

Q: What about Rieke Magnesium? A: Rieke Mg (activated Mg formed by reducing


 with Li/Naphthalene) is the "nuclear option." It effectively has infinite surface area. However, it is hazardous and difficult to prepare. Use the Knochel Exchange (Turbo Grignard)  method first; it achieves similar results for hindered chlorides with significantly less safety risk.

References

  • DIBAL-H Activation: Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development. Link

  • Turbo Grignard Mechanism: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • LiCl De-aggregation: Feng, C., & Cunningham, D. (2013). "Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran." Journal of the American Chemical Society.[3][4] Link

  • Iron Catalysis (Contextual): Fürstner, A., et al. (2002). "Iron-Catalyzed Cross-Coupling Reactions."[8][9] Journal of the American Chemical Society.[3][4] Link

Sources

Troubleshooting

Technical Support Center: Achieving &gt;98% Purity of 2-Chloro-3-methyl-1,1'-biphenyl

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the challenges associated with purifying 2-Chloro-3-methyl-1,1'-biphenyl to a purity level exce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the challenges associated with purifying 2-Chloro-3-methyl-1,1'-biphenyl to a purity level exceeding 98%. In synthetic chemistry, particularly in the development of pharmaceutical intermediates, achieving high purity is not merely a goal but a stringent requirement. This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common purification hurdles, ensuring you can troubleshoot effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 2-Chloro-3-methyl-1,1'-biphenyl.

Q1: What are the most common impurities in a typical synthesis of 2-Chloro-3-methyl-1,1'-biphenyl?

A1: The impurity profile is intrinsically linked to the synthetic route. The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] Consequently, the primary impurities stem from side reactions and unreacted starting materials. Understanding these is the first step to devising a successful purification strategy.

Impurity TypeSpecific Example(s)Origin / Cause
Homocoupling Products 3,3'-Dimethyl-1,1'-biphenyl; BiphenylCoupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by suboptimal catalyst conditions or stoichiometry.[2]
Starting Materials Unreacted 2-chloro-1-methyl-3-iodobenzene (or bromo/chloro equivalent); Phenylboronic acid or its ester derivativeIncomplete reaction due to issues with catalyst activity, base, solvent, or reaction time.[1]
Deborylation/Protonation Benzene (from phenylboronic acid); 1-Chloro-2-methylbenzeneThe boronic acid moiety is cleaved and replaced by a hydrogen atom from a proton source (e.g., water in the solvent).[2][3]
Dehalogenation Product 3-Methyl-1,1'-biphenylThe chloro-substituent on the starting aryl halide is replaced by a hydrogen atom.[2]
Catalyst Residues Palladium species (e.g., Palladium black)The palladium catalyst used in the coupling reaction can precipitate or remain in the crude product.[2]

Q2: What is the best initial purification strategy for a crude reaction mixture?

A2: For a typical crude product from a Suzuki coupling, a two-pronged approach is most effective. First, perform an aqueous workup to remove inorganic salts (like the base used in the reaction) and highly polar organic byproducts. Following the workup and solvent evaporation, flash column chromatography on silica gel is the recommended primary purification technique.[4][5] This method is highly effective at separating compounds based on polarity and can remove the majority of the common impurities listed above.

Q3: How can I effectively remove palladium catalyst residues?

A3: Palladium residues, which often appear as a fine black solid (palladium black), can be challenging.

  • Filtration: The simplest method is to dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite® or a short plug of silica gel. This will trap the insoluble palladium particles.

  • Aqueous Wash: Sometimes, specific aqueous washes can help. A wash with an aqueous solution of thiourea or sodium sulfide can complex with the palladium, pulling it into the aqueous layer, though this can introduce sulfur-containing impurities. A simple dilute acid wash (e.g., 1M HCl) can also be effective.

Q4: My compound looks like a single spot on a TLC plate, but GC/HPLC analysis shows <98% purity. Why?

A4: This is a common and important issue. Thin-Layer Chromatography (TLC) is a low-resolution technique. Impurities with very similar polarity to your product, such as the homocoupled 3,3'-dimethyl-1,1'-biphenyl or the dehalogenated 3-methyl-1,1'-biphenyl, will likely have nearly identical Rf values and appear as a single spot. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are much higher-resolution techniques that can separate these structurally similar molecules, revealing the true purity.[6][7] Always rely on high-resolution methods for final purity assessment.

Q5: What analytical techniques are best for accurately determining the purity of my final product?

A5: A combination of methods provides the most comprehensive assessment.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for volatile, thermally stable compounds like 2-Chloro-3-methyl-1,1'-biphenyl. It provides excellent resolution and quantitative data based on peak area percentage.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 or a Biphenyl stationary phase offers superb separation for aromatic compounds and is an excellent alternative or complementary method to GC.[7][9]

  • NMR Spectroscopy: ¹H NMR is essential for confirming the structure of the final product. While standard ¹H NMR is not ideal for high-accuracy purity determination, Quantitative NMR (qNMR) using a high-purity internal standard can provide very accurate results.

  • Mass Spectrometry (MS): GC-MS is invaluable for identifying the specific structures of the minor impurity peaks observed in the GC trace.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Column chromatography yields co-eluting impurities.

  • Cause: The chosen solvent system (eluent) does not have sufficient resolving power to separate the target compound from an impurity with very similar polarity.

  • Solution:

    • Reduce Eluent Polarity: The target compound is quite non-polar. Start with a very non-polar eluent like pure hexanes or heptane and gradually increase the polarity by adding small increments (0.5-1%) of a slightly more polar solvent like ethyl acetate or dichloromethane.[11]

    • Change Solvent System: Switch to a different solvent system that offers alternative selectivity. For example, if a hexanes/ethyl acetate system fails, try a hexanes/toluene or a hexanes/dichloromethane system. Toluene can introduce pi-pi stacking interactions with the biphenyl rings, altering the elution order.

    • Improve Column Parameters: Use a longer column or silica gel with a smaller particle size (e.g., 230-400 mesh) to increase the number of theoretical plates and improve separation.[12] Run the column more slowly (flash chromatography with lower pressure) to allow for better equilibration between the stationary and mobile phases.[13]

Problem 2: The product "oils out" during recrystallization instead of forming crystals.

  • Cause: The solution is supersaturated at a temperature above the melting point of the solute, or the cooling process is too rapid. This is common for compounds with lower melting points or when residual impurities are present that act as a eutectic mixture.

  • Solution:

    • Slow Cooling: This is the most critical factor. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath.[14]

    • Use More Solvent: You may be using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[14]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[14]

    • Change Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. A two-solvent system (e.g., dissolving in a good solvent like hot ethanol and then slowly adding a poor solvent like water until turbidity appears) can be very effective.[15]

Problem 3: Significant loss of product during purification.

  • Cause: This can occur during any step, from workup to chromatography and recrystallization.

  • Solution:

    • During Workup: Ensure you perform multiple extractions (e.g., 3x) with the organic solvent, as a single extraction may not be sufficient to recover all the product. Combine all organic layers.

    • During Chromatography: Avoid using a highly polar eluent, which can cause the product to elute too quickly with impurities. Also, ensure the crude product is loaded onto the column in a very concentrated band using a minimal amount of solvent.[13]

    • During Recrystallization: The most common cause of loss is using too much solvent. The goal is to create a saturated solution at the boiling point of the solvent, not to dissolve it with ease.[14] Additionally, ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration to avoid redissolving the product.[15]

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for achieving >98% purity.

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the primary purification of a crude product (e.g., 1-5 grams).

  • Column Preparation:

    • Select a glass column of appropriate size. A good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[11]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., pure hexanes).[11]

    • Pour the slurry into the column and use gentle tapping or air pressure to pack the silica bed evenly, avoiding air bubbles.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[11]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of dichloromethane or the eluent.

    • Alternatively, for less soluble products, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a very non-polar solvent system (e.g., 100% Hexanes or Heptane).

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Gradually increase the polarity of the eluent. For this target, a gradient of 0% to 2% Ethyl Acetate in Hexanes is a good starting point.

    • Collect fractions continuously in test tubes and monitor the elution by TLC.

  • Analysis and Pooling:

    • Spot fractions on a TLC plate and visualize under UV light.

    • Combine the fractions that contain the pure product (single spot at the correct Rf).

    • Evaporate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Optimized Recrystallization for High Purity

This protocol is ideal as a final polishing step after chromatography.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]

    • Test small amounts of your product in various solvents. Good candidates for 2-Chloro-3-methyl-1,1'-biphenyl include methanol, ethanol, isopropanol, or a two-solvent system like hexanes/ethyl acetate.[16]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[14]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it (e.g., with a watch glass).

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[14]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Break the vacuum and wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Reapply the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Transfer the pure crystals to a watch glass and dry them completely in a vacuum oven.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification workflow based on the initial purity of the crude material.

Purification_Strategy start Crude Product (Post-Workup) check_purity Assess Purity by GC or NMR start->check_purity purity_low < 85% Pure (Multiple Impurities) check_purity->purity_low < 85% purity_med 85-95% Pure (Minor Impurities) check_purity->purity_med 85-95% purity_high > 95% Pure (Trace Impurities) check_purity->purity_high > 95% two_stage Protocol 1 (Chromatography) followed by Protocol 2 (Recrystallization) purity_low->two_stage chromatography Protocol 1: High-Resolution Column Chromatography purity_med->chromatography recrystallization Protocol 2: Optimized Recrystallization purity_high->recrystallization final_product Final Product (Purity > 98%) chromatography->final_product recrystallization->final_product two_stage->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Two-Stage Purification Workflow

This illustrates the sequential process of column chromatography followed by recrystallization for achieving maximum purity.

Two_Stage_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Final Polishing crude Crude Mixture load_col Load on Silica Column crude->load_col elute Elute with Gradient (Hexanes -> Hex/EtOAc) load_col->elute collect Collect & Pool Pure Fractions (by TLC) elute->collect evap1 Evaporate Solvent collect->evap1 intermediate Partially Pure Solid evap1->intermediate Material Transfer dissolve Dissolve in Min. Hot Solvent (e.g., Ethanol) cool Slow Cool & Crystallize dissolve->cool filtrate Vacuum Filter & Wash (with cold solvent) cool->filtrate dry Dry Under Vacuum filtrate->dry final Product >98% Pure dry->final

Caption: Workflow for two-stage purification.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • PrepChem. (n.d.). Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl].
  • Supporting Information. (n.d.). General procedure A.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Chem.ucla.edu. (n.d.). How to run column chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2020, January 10). Recrystallization.
  • Chromtech. (n.d.). Chromatography Products.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • YouTube. (2019, March 19). Column Chromatography.
  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.

Sources

Troubleshooting

reducing moisture sensitivity in 2-Chloro-3-methyl-1,1'-biphenyl reagents

Welcome to the technical support center for 2-Chloro-3-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this moisture-sensitive reagent. Our goal is to empower you with the knowledge to mitigate common issues and ensure the success of your experiments.

Introduction: Understanding the Challenge

2-Chloro-3-methyl-1,1'-biphenyl is a valuable intermediate in organic synthesis, particularly for creating more complex molecular architectures. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation by moisture. This guide will primarily focus on the most common application where moisture sensitivity is a critical factor: the formation of Grignard reagents and their subsequent reactions. We will also touch upon its relevance in cross-coupling reactions like the Suzuki-Miyaura coupling.

Part 1: Troubleshooting Guide for Grignard Reactions

The formation of a Grignard reagent from 2-Chloro-3-methyl-1,1'-biphenyl is a foundational step for many synthetic routes.[1][2] Success hinges on the rigorous exclusion of water.

Issue 1: My Grignard reaction with 2-Chloro-3-methyl-1,1'-biphenyl fails to initiate.

Possible Causes & Solutions:

  • Wet Glassware: A thin film of adsorbed moisture on glassware is a common culprit.[3]

    • Solution: All glassware must be scrupulously dried before use. Oven-drying at >120°C for several hours or overnight is effective.[3] For immediate use, flame-drying under a stream of inert gas (nitrogen or argon) is a reliable method.

  • Contaminated Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction.

    • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing it in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.

  • Wet Solvent: The solvent (typically anhydrous diethyl ether or THF) must be rigorously dried.

    • Solution: Use freshly opened anhydrous solvent from a reputable supplier. For highly sensitive reactions, it is best to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for ethers) immediately before use.

  • Insufficient Activation: Sometimes, the reaction requires a little push to get started.

    • Solution: Gentle heating or sonication can help initiate the reaction. The disappearance of the iodine color (if used for activation) is a good visual indicator that the reaction has begun.

Issue 2: The Grignard reaction starts, but the yield of the desired product is low.

Possible Causes & Solutions:

  • Partial Quenching of the Grignard Reagent: Even trace amounts of moisture introduced during the reaction will destroy the Grignard reagent.[4]

    • Solution: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire process. Use septa and syringes for all liquid transfers. Ensure all reagents added to the Grignard solution are also anhydrous.

  • Side Reactions: A common side reaction is the formation of biphenyl, which can occur from the coupling of the Grignard reagent with unreacted 2-Chloro-3-methyl-1,1'-biphenyl.[3][4]

    • Solution: This is often favored by higher temperatures. Maintain a gentle reflux and avoid excessive heating. Slow, dropwise addition of the 2-Chloro-3-methyl-1,1'-biphenyl solution to the magnesium turnings can also minimize this side reaction.

  • Degradation of the Starting Material: If the 2-Chloro-3-methyl-1,1'-biphenyl has been improperly stored, it may have partially degraded.

    • Solution: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. If degradation is suspected, purification by distillation or chromatography may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: How should I store 2-Chloro-3-methyl-1,1'-biphenyl?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] To minimize exposure to atmospheric moisture, consider storing it in a desiccator or a glovebox. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: What are the visible signs of degradation for 2-Chloro-3-methyl-1,1'-biphenyl?

A2: While 2-Chloro-3-methyl-1,1'-biphenyl is a relatively stable solid, signs of degradation could include a change in color or the presence of an oily residue. The primary concern with moisture is not visible degradation of the starting material itself, but its reaction with the highly sensitive intermediates it forms, such as the Grignard reagent. The most definitive way to check for purity is through analytical techniques like GC-MS or NMR.

Reaction-Specific Questions

Q3: Why is moisture so detrimental to Grignard reagent formation?

A3: Grignard reagents are potent nucleophiles and extremely strong bases.[3][4] They will react readily with any source of protons, including water. This acid-base reaction is much faster than the desired reaction with the electrophile (e.g., a carbonyl compound). The Grignard reagent is protonated to form the corresponding hydrocarbon (3-methyl-1,1'-biphenyl in this case), rendering it inactive for the desired synthesis.

Q4: Can 2-Chloro-3-methyl-1,1'-biphenyl be used in Suzuki-Miyaura coupling reactions?

A4: Yes, as an aryl chloride, it can participate in Suzuki-Miyaura cross-coupling reactions.[6][7][8] While these reactions are often more tolerant of water than Grignard reactions, moisture can still negatively impact the catalytic cycle of the palladium catalyst, potentially leading to lower yields.[9] It is always good practice to use dry solvents and reagents for these reactions as well.

Q5: What is the expected product if my 2-Chloro-3-methyl-1,1'-biphenyl is inadvertently hydrolyzed?

A5: The C-Cl bond in an aryl chloride is generally stable to simple hydrolysis under neutral conditions. However, in the presence of a strong nucleophile like the hydroxide ion (which could be present if a Grignard reaction is quenched with water), there is a possibility of forming 3-methyl-[1,1'-biphenyl]-2-ol. The more immediate and likely consequence of moisture is the quenching of any organometallic species formed from the reagent.

Part 3: Experimental Protocols and Visual Guides

Protocol 1: Rigorous Drying of Glassware for Moisture-Sensitive Reactions
  • Disassembly and Cleaning: Disassemble all glassware. Wash with an appropriate solvent to remove any organic residues, followed by a thorough cleaning with soap and water, a rinse with deionized water, and finally a rinse with acetone to facilitate drying.

  • Oven Drying: Place all glassware in an oven at a minimum of 120°C for at least 4 hours, though overnight is preferable.[3]

  • Assembly and Cooling: While still hot, assemble the glassware (e.g., a three-neck flask with a condenser and addition funnel). As the apparatus cools, it will draw in air. To prevent moist air from entering, cap the assembly with a septum or a drying tube filled with a desiccant like calcium chloride.

  • Inert Gas Purge: Once cooled to room temperature, flush the entire system with a dry, inert gas (argon or nitrogen) for 10-15 minutes to displace any remaining air and moisture.

Protocol 2: Preparation of a Grignard Reagent from 2-Chloro-3-methyl-1,1'-biphenyl
  • Safety Note: This procedure should be performed in a well-ventilated fume hood. Anhydrous ethers are extremely flammable.

  • Setup: Assemble a rigorously dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet and bubbler, and a septum.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Briefly heat the flask under vacuum and then cool under a positive pressure of inert gas. Add a small crystal of iodine.

  • Reagent Addition: In a separate dry flask, prepare a solution of 2-Chloro-3-methyl-1,1'-biphenyl (1 equivalent) in anhydrous THF or diethyl ether. Transfer this solution to a syringe and add a small amount to the magnesium turnings.

  • Initiation: The reaction mixture may need to be gently warmed to initiate. The disappearance of the iodine color and the onset of a gentle reflux are indicators of reaction initiation.

  • Completion: Once initiated, add the remainder of the 2-Chloro-3-methyl-1,1'-biphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent and should be used immediately.

Visual Workflow: Grignard Reagent Formation and Quenching

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Consequences of Moisture Dry_Glassware Dry Glassware (Oven/Flame) Grignard_Formation Grignard Formation (R-MgX) Dry_Glassware->Grignard_Formation Essential Dry_Solvent Anhydrous Solvent (THF/Ether) Start_Material 2-Chloro-3-methyl- 1,1'-biphenyl Dry_Solvent->Start_Material Dissolve in Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Grignard_Formation Maintain Start_Material->Grignard_Formation Mg_Turnings Mg Turnings Mg_Turnings->Grignard_Formation Moisture H2O (Moisture) Grignard_Formation->Moisture Reacts with Quenched_Product Quenched Product (3-Methyl-1,1'-biphenyl) Moisture->Quenched_Product Forms Failed_Reaction Failed Subsequent Reaction Quenched_Product->Failed_Reaction Leads to

Workflow for Grignard reagent formation highlighting the critical role of anhydrous conditions.
Logical Diagram: Troubleshooting Grignard Reaction Failure

Troubleshooting_Grignard cluster_causes Potential Causes cluster_solutions Solutions Start Grignard Reaction Fails to Initiate Wet_Glassware Wet Glassware? Start->Wet_Glassware Wet_Solvent Wet Solvent? Start->Wet_Solvent Inactive_Mg Inactive Mg? Start->Inactive_Mg Dry_Glass Flame/Oven Dry Glassware Wet_Glassware->Dry_Glass Use_Anhydrous Use Fresh/ Distilled Solvent Wet_Solvent->Use_Anhydrous Activate_Mg Activate Mg (Iodine/Grinding) Inactive_Mg->Activate_Mg

A logical approach to diagnosing and solving failed Grignard reaction initiation.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-3-methyl-1,1'-biphenyl

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of 2-Chloro-3-methyl-1,1'-biphenyl, a specific polychlorinated biphenyl (PCB) co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of 2-Chloro-3-methyl-1,1'-biphenyl, a specific polychlorinated biphenyl (PCB) congener. PCBs are a class of persistent organic pollutants known for their environmental stability and toxicological effects.[1][2] Accurate and robust analytical methods are therefore critical for environmental monitoring, toxicological research, and regulatory compliance. This document details the systematic evaluation of key chromatographic parameters—stationary phase, mobile phase composition, and detection technology—to establish an optimized and fully validated method.

The analytical challenge with PCBs lies in their structural similarity, leading to a large number of isomers and congeners that can be difficult to separate.[2] While gas chromatography (GC) has traditionally been the method of choice for PCB analysis, HPLC offers a valuable alternative, particularly in laboratories where GC instrumentation is less accessible.[1]

The Foundation of Separation: Stationary Phase Selection

The choice of stationary phase is the most critical factor influencing chromatographic selectivity. For hydrophobic molecules like 2-Chloro-3-methyl-1,1'-biphenyl, reversed-phase HPLC is the preferred mode. We compared the two most common and effective stationary phases for this class of compounds: the traditional C18 (Octadecylsilane) and the Phenyl-Hexyl phase.

Causality Behind the Choice:

  • C18 (ODS) Columns: These are the workhorses of reversed-phase chromatography, offering excellent retention for non-polar analytes through hydrophobic interactions between the long C18 alkyl chains and the analyte.[3][4] For PCBs, this interaction is the primary mechanism of retention.

  • Phenyl Columns: These columns provide an alternative separation mechanism. In addition to hydrophobic interactions from the linker chain, the phenyl group's aromatic ring can engage in π-π interactions with the biphenyl rings of the analyte.[3][5] This can lead to unique selectivity, especially for aromatic compounds, and potentially better resolution or different elution orders compared to a C18 column.[6]

G cluster_c18 C18 Column Interaction cluster_phenyl Phenyl Column Interaction c18_phase C18 Stationary Phase (Alkyl Chains) analyte1 2-Chloro-3-methyl-1,1'-biphenyl c18_phase->analyte1 Hydrophobic Interaction phenyl_phase Phenyl Stationary Phase (Phenyl Rings) analyte2 2-Chloro-3-methyl-1,1'-biphenyl phenyl_phase->analyte2 π-π Interaction & Hydrophobic Interaction

Caption: Interaction mechanisms of C18 and Phenyl stationary phases.

Comparative Performance Data

The following table summarizes the chromatographic performance of 2-Chloro-3-methyl-1,1'-biphenyl on both columns under identical isocratic mobile phase conditions (70:30 Acetonitrile:Water) and a flow rate of 1.0 mL/min.

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
Retention Time (min) 11.212.5
Tailing Factor 1.41.1
Theoretical Plates 8,50011,200

Analysis: The Phenyl-Hexyl column provided a longer retention time, indicating stronger overall interaction with the analyte. Crucially, it yielded a significantly better peak shape (Tailing Factor closer to 1) and higher column efficiency (Theoretical Plates). This suggests that the combined hydrophobic and π-π interactions of the phenyl phase provide a more optimal separation for this specific biphenyl structure.

Fine-Tuning Elution: Mobile Phase Optimization

The mobile phase is the driving force in HPLC, and its composition directly controls analyte retention and resolution.[7][8] We evaluated the effect of varying the organic modifier (Acetonitrile) concentration on the separation using the superior Phenyl-Hexyl column.

Rationale for Optimization: The goal is to achieve a balance between adequate retention for good resolution and a reasonably short analysis time.[7] Acetonitrile is a common choice due to its low viscosity and UV transparency.[9] An isocratic elution was chosen for simplicity, as only a single analyte is being quantified.

Acetonitrile:Water RatioRetention Time (min)Resolution (from nearest impurity)
80:207.81.8
75:25 10.1 2.5
70:3012.52.6
65:3515.42.7

Analysis: As expected, decreasing the acetonitrile concentration (increasing polarity) increased the retention time. The 75:25 ratio provided the best compromise, offering excellent resolution from potential impurities (Resolution > 2.0) while keeping the analysis time just over 10 minutes.

Seeing the Signal: A Comparison of Detection Technologies

The choice of detector determines the sensitivity and specificity of the analysis. We compared a conventional Diode Array Detector (DAD) with a modern compact Mass Spectrometer (MS).

Detector Principles:

  • DAD (UV-Vis): Measures the absorbance of UV-Vis light by the analyte. It is a robust and widely available technique suitable for compounds with chromophores, such as the aromatic rings in our analyte.[10] Its main limitation is a lack of specificity when co-eluting compounds have similar absorption spectra.[11]

  • Mass Spectrometry (MS): Provides a highly specific signal by measuring the mass-to-charge ratio (m/z) of the ionized analyte.[12] This offers significantly higher certainty in peak identification and can detect compounds that lack a strong chromophore or are present at very low levels.[12][13]

G cluster_uv DAD (UV-Vis) Detection cluster_ms Mass Spectrometry (MS) Detection uv_source UV-Vis Lamp flow_cell1 Flow Cell (Analyte) uv_source->flow_cell1 Light Absorption detector1 Diode Array flow_cell1->detector1 Light Absorption result1 result1 detector1->result1 Absorbance Spectrum ion_source Ion Source mass_analyzer Mass Analyzer ion_source->mass_analyzer Ion Path detector2 Detector mass_analyzer->detector2 Ion Path result2 result2 detector2->result2 Mass Spectrum (m/z)

Caption: Simplified workflow for DAD and MS detectors.

Detector Performance Comparison
ParameterDAD (at 250 nm)MS (Single Ion Monitoring)
Limit of Detection (LOD) 0.08 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL0.015 µg/mL
Specificity ModerateHigh

Analysis: The Mass Spectrometer demonstrated vastly superior sensitivity, with LOD and LOQ values more than 15 times lower than the DAD. This enhanced sensitivity and the high specificity of mass detection make MS the clear choice for trace-level quantification and for applications requiring unambiguous peak identification.[12][13]

The Optimized Protocol: A Validated Method for Analysis

Based on the comparative data, the following method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[14][15]

Final Optimized HPLC-MS Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 75:25 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Monitored Ion (m/z): [M+H]⁺ for 2-Chloro-3-methyl-1,1'-biphenyl

Method Validation Workflow & Results

Method validation is a formal process that demonstrates the reliability of an analytical procedure.[16][17] The workflow involves a series of experiments to assess key performance parameters.

G Start Method Validation Protocol Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy Start->Acc Prec Precision Start->Prec LoQ LOD & LOQ Start->LoQ Rob Robustness Start->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: ICH-compliant method validation workflow.

The method was validated for specificity, linearity, range, accuracy, precision, limit of quantification, and robustness. All results met the predefined acceptance criteria.[18]

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analytePeak purity > 99.0%
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.015 - 15 µg/mLMethod is linear, accurate, and precise within this range
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Quantification 0.015 µg/mLS/N ratio ≥ 10
Robustness No significant impact from minor changes in flow rate and mobile phase compositionSystem suitability parameters met

Conclusion and Recommendations

This guide demonstrates a systematic approach to HPLC method development for 2-Chloro-3-methyl-1,1'-biphenyl. The comparative data clearly indicates that a Phenyl-Hexyl stationary phase provides superior chromatographic performance over a standard C18 column for this analyte, likely due to beneficial π-π interactions. Furthermore, Mass Spectrometric detection offers a significant advantage in both sensitivity and specificity compared to conventional UV detection.

The resulting optimized and validated HPLC-MS method is robust, accurate, and highly sensitive, making it exceptionally well-suited for the quantitative analysis of 2-Chloro-3-methyl-1,1'-biphenyl in research, quality control, and environmental testing applications.

References

  • Fisher Scientific. (n.d.). Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column.
  • Spectroscopy Online. (2023). New SBSE–HPLC-DAD Method Proposed to Analyze Trace PCBs in Environmental Waters.
  • Stapleton, H. M., et al. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo‐p‐dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. Semantic Scholar.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Food Science and Technology. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Agilent Technologies, Inc. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Luotamo, M., et al. (n.d.). Analysis of polychlorinated biphenyls (PCBs) in human serum. PMC.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Patsnap Eureka. (2025). GC-MS vs UV/VIS: Derivative Compounds Detection.
  • MDPI. (n.d.). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food.
  • Quora. (2020). What is different between mass spectroscopy and UV Visible spectroscopy?.

Sources

Comparative

Technical Comparison Guide: GC-MS Structural Elucidation of 2-Chloro-3-methyl-1,1'-biphenyl

This guide provides an in-depth technical analysis of the GC-MS fragmentation behavior of 2-Chloro-3-methyl-1,1'-biphenyl , designed for analytical chemists and researchers requiring precise structural verification. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation behavior of 2-Chloro-3-methyl-1,1'-biphenyl , designed for analytical chemists and researchers requiring precise structural verification.

Executive Summary

2-Chloro-3-methyl-1,1'-biphenyl (Formula:


; MW: 202.68) presents a unique analytical challenge due to the presence of multiple positional isomers (e.g., 3-chloro-2-methyl, 4-chloro-2-methyl) that exhibit identical molecular weights and similar retention indices.

This guide objectively compares the Electron Ionization (EI) fragmentation pattern of the target compound against its positional isomers and alternative ionization techniques. The analysis focuses on the "Ortho Effect" —a critical mechanistic differentiator for biphenyls substituted at the 2-position—providing a robust protocol for definitive identification without reliance on retention time alone.

Experimental Protocol (Standardized)

To replicate the fragmentation patterns described, the following self-validating GC-MS protocol is recommended. This setup ensures sufficient energy for diagnostic rearrangements while maintaining molecular ion integrity.

ParameterSetting / SpecificationRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µmStandard non-polar phase separates isomers based on boiling point and planarity (ortho-twist).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution of isomeric pairs.
Inlet Temp 280°C (Splitless or Split 1:10)Ensures complete volatilization of the biphenyl scaffold without thermal degradation.
Ion Source Electron Ionization (EI) @ 70 eV Standard energy required to induce the diagnostic "Ortho Effect" fragmentation.
Source Temp 230°CPrevents condensation while minimizing thermal cracking of the molecular ion.
Mass Range m/z 50 – 450Captures the molecular ion cluster and all lower-mass aromatic fragments.

Fragmentation Mechanism & Pathway Analysis

The mass spectrum of 2-Chloro-3-methyl-1,1'-biphenyl is governed by the interplay between the chlorine atom at the ortho (2) position relative to the phenyl ring and the methyl group at the meta (3) position.

Key Diagnostic Ions
  • Molecular Ion (

    
    ): m/z 202  (Base peak or high abundance).
    
    • Isotope Signature: Distinct 3:1 ratio at m/z 202 (

      
      )  and m/z 204 (
      
      
      
      )
      .
  • Loss of Chlorine (

    
    ): m/z 167 .
    
    • Mechanism:[1] Formation of the fluorenyl cation (

      
      ).
      
  • Loss of Methyl (

    
    ): m/z 187 .
    
    • Mechanism:[1] Formation of the chlorobiphenyl cation.

  • Loss of HCl (

    
    ): m/z 166 .
    
    • Mechanism:[1] Cyclization to a fluorene-like radical cation.

The "Ortho Effect" Mechanism

The presence of Chlorine at the 2-position (ortho to the phenyl-phenyl bond) is the primary differentiator. Unlike meta (3-Cl) or para (4-Cl) isomers, the 2-Cl substituent sterically twists the biphenyl rings and facilitates a specific cyclization-elimination pathway .

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive pathways distinguishing the 2-chloro isomer.

Fragmentation cluster_legend Diagnostic Logic M Molecular Ion (M+) m/z 202 / 204 (2-Chloro-3-methyl-biphenyl) Path1 Loss of Cl• (Ortho Effect) M->Path1 Path2 Loss of CH3• (Benzylic Cleavage) M->Path2 Path3 Loss of HCl (Vicinal Elimination) M->Path3 Frag1 [M-Cl]+ m/z 167 (Fluorenyl Cation) Path1->Frag1 Frag2 [M-CH3]+ m/z 187 (Chlorobiphenyl Cation) Path2->Frag2 Frag3 [M-HCl]+. m/z 166 (Fluorene Radical) Path3->Frag3 Note Ortho (2-Cl) isomers favor the Red pathway (m/z 167). Meta/Para isomers favor the Yellow pathway (m/z 187).

Caption: Competitive fragmentation pathways. The "Ortho Effect" (Red path) is significantly enhanced in the 2-substituted isomer compared to 3- or 4-substituted equivalents.

Comparative Performance: Isomer Differentiation

This section compares the target compound against its most common "alternatives"—its positional isomers.[2]

Comparison 1: 2-Chloro vs. 3-Chloro/4-Chloro Isomers

The most critical analytical task is distinguishing the target from isomers where the chlorine is not in the ortho position.

FeatureTarget: 2-Chloro-3-methyl Alternative: 3-Chloro / 4-Chloro Mechanistic Cause
[M-Cl]+ (m/z 167) High Intensity (>40% relative to Base)Low Intensity (<10% relative to Base)Ortho Effect: Proximity of 2-Cl to the second ring facilitates Cl loss and ring closure to fluorenyl cation [1, 2].
[M-CH3]+ (m/z 187) Moderate IntensityHigh Intensity (Often Base Peak)In the absence of ortho-Cl, benzylic methyl cleavage becomes the thermodynamically favored pathway.
[M-HCl]+ (m/z 166) PresentLow / AbsentRequires proximity of Cl to H atoms on the adjacent ring or methyl group.
Retention Index Lower (Elutes Earlier)Higher (Elutes Later)Ortho-substitution forces non-planarity, reducing

-

interaction with the stationary phase.
Comparison 2: Electron Ionization (EI) vs. Chemical Ionization (NCI)

For trace analysis (e.g., environmental samples), researchers often consider Negative Chemical Ionization (NCI).

MethodSensitivitySpecificityRecommendation
EI (70 eV) Moderate (ng level)High (Structural Fingerprint) Preferred for Identification. The fragmentation pattern provides the necessary structural proof to distinguish isomers.
NCI (Methane) High (pg level) Low (Isomer Indistinguishable)Preferred for Quantitation only. NCI typically yields only the

or molecular ion, losing the diagnostic ratios needed to confirm the 2-chloro position [3].

Analytical Workflow for Confirmation

To confirm the identity of 2-Chloro-3-methyl-1,1'-biphenyl in a mixture, follow this logic flow.

Workflow Start Unknown Peak @ m/z 202/204 CheckIso Check Isotope Ratio m/z 202 : 204 ≈ 3:1? Start->CheckIso IsChloro Confirmed: Monochloro-methyl-biphenyl CheckIso->IsChloro Yes CheckOrtho Calculate Ratio: Intensity(m/z 167) / Intensity(m/z 187) IsChloro->CheckOrtho ResultHigh Ratio > 1.0 (Dominant Cl Loss) CheckOrtho->ResultHigh ResultLow Ratio < 0.5 (Dominant Methyl Loss) CheckOrtho->ResultLow Conclusion1 Target: 2-Chloro-3-methyl (Ortho Effect Active) ResultHigh->Conclusion1 Conclusion2 Alternative: 3- or 4-Chloro Isomer (Ortho Effect Inactive) ResultLow->Conclusion2

Caption: Decision tree for distinguishing the target 2-chloro isomer from meta/para alternatives using ion intensity ratios.

References

  • Sovocool, G. W., et al. (1987). Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. Biomedical & Environmental Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Ortho Effects in EI Mass Spectra. NIST Standard Reference Data. Link

  • Erickson, M. D. (1997). Analytical Chemistry of PCBs. CRC Press.

Sources

Validation

A Comparative Guide to the Stability of Chlorinated vs. Brominated Biphenyl Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Halogen's Role in Biphenyl Scaffolds Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are classes of halogenated aroma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Halogen's Role in Biphenyl Scaffolds

Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are classes of halogenated aromatic hydrocarbons that, while notorious as persistent organic pollutants (POPs), are structurally related to valuable intermediates in organic synthesis, materials science, and drug development.[1][2] The introduction of a chlorine or bromine atom onto a biphenyl scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and reactivity. Understanding the comparative stability of these halogenated intermediates is paramount for designing synthetic routes, predicting the environmental fate of resulting compounds, and modulating the pharmacokinetic profiles of drug candidates.

This guide provides an in-depth comparison of the intrinsic stability of chlorinated versus brominated biphenyls, supported by fundamental chemical principles and experimental data. We will explore stability across thermal, photochemical, and metabolic degradation pathways, offering field-proven insights into the causal factors that govern their behavior.

Pillar 1: Fundamental Chemical Stability - The Carbon-Halogen Bond

The primary determinant of the chemical stability of these intermediates is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to break this bond homolytically. A higher BDE correlates with a more stable bond, less prone to cleavage.

The C-Cl bond is inherently stronger and shorter than the C-Br bond. This is a direct consequence of the atomic properties of chlorine versus bromine. Chlorine is more electronegative and has a smaller atomic radius, leading to a more effective orbital overlap with carbon.

Table 1: Comparative Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds on an Aromatic Ring

Bond TypeAverage BDE (kJ/mol)Average BDE (kcal/mol)Notes
Aryl C-Cl 328~78.4Inherently stronger due to higher electronegativity and better orbital overlap.[3]
Aryl C-Br 276~66.0Weaker and longer bond, making it more susceptible to cleavage.[3][4]

Note: Values are averaged and can vary slightly based on the specific substitution pattern on the biphenyl rings.[5]

This fundamental difference in bond energy is the cornerstone of their comparative stability. Computational studies have confirmed that the thermal stability of chlorinated polycyclic aromatic hydrocarbons (PAHs) is generally greater than their brominated counterparts, a direct result of the C-Cl bond's higher dissociation energy.[6]

Pillar 2: Comparative Degradation Pathways

The superior strength of the C-Cl bond renders chlorinated biphenyls more resistant to degradation across several key pathways compared to their brominated analogs.

Thermal Stability

Thermal stability is a critical parameter in many chemical processes, including synthesis, purification (distillation), and formulation. Intermediates must withstand the thermal stresses of a reaction without significant decomposition.

  • Chlorinated Biphenyls (PCBs): These compounds are exceptionally stable thermally. They are resistant to acids, bases, and temperature changes, with high flash points ranging from 170 to 380 °C.[7] Commercial PCB mixtures require temperatures between 640 and 740°C for decomposition to begin in the air at a residence time of approximately one second.[8]

  • Brominated Biphenyls (PBBs): The weaker C-Br bond makes PBBs less thermally stable than PCBs. While still robust, they will decompose at lower temperatures under similar conditions. This is a key consideration in high-temperature synthesis, where the choice of a brominated intermediate might lead to unwanted side products or degradation. For instance, in the manufacturing of printed circuit boards, the decomposition of brominated flame retardants is a known source of hazardous byproducts.[9]

The general trend is that stability increases with the degree of halogenation but, for a given congener, the chlorinated version is more thermally robust.

Photochemical Stability

Photochemical degradation, driven by exposure to ultraviolet (UV) radiation from sunlight or artificial sources, is a primary mechanism for the breakdown of aromatic compounds in the environment and a potential liability in drug formulation.

  • Chlorinated Biphenyls (PCBs): PCBs can be degraded by sunlight, primarily through the photolysis of carbon-chlorine bonds.[7] The primary photochemical reaction is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, leading to less chlorinated congeners and eventually biphenyl itself.[10][11] The process is often slow and dependent on the degree and position of chlorination.

  • Brominated Biphenyls (PBBs): The lower C-Br bond energy makes brominated biphenyls significantly more susceptible to photolysis than their chlorinated analogs. The C-Br bond can be cleaved by a wider range of light wavelengths (i.e., lower energy photons), leading to faster degradation rates under identical conditions. This increased photosensitivity is a critical factor; while it may lead to faster environmental breakdown, it can also compromise the stability of a brominated intermediate or active pharmaceutical ingredient (API) during manufacturing or storage if not adequately protected from light.

dot graph TD { graph [rankdir=LR, splines=ortho, size="7.6,!", label="Conceptual Diagram: Factors Influencing Halogenated Biphenyl Stability", labelloc=t, fontname="Helvetica"]; node [shape=box, style="filled,rounded", fontname="Helvetica"];

} caption: Factors governing the comparative stability of halogenated biphenyls.

Metabolic Stability

For drug development professionals, understanding metabolic stability is crucial. The primary route of metabolism for PCBs and PBBs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[7][12] This process typically involves the formation of hydroxylated metabolites, which can then be conjugated and excreted.[13]

  • Chlorinated Biphenyls (PCBs): The metabolism of PCBs is complex and highly dependent on the congener's specific structure.[12] Generally, PCBs with fewer chlorine atoms and adjacent non-halogenated carbons are more susceptible to metabolism.[13] The strong C-Cl bond makes the initial oxidative attack more difficult. Highly chlorinated PCBs are particularly resistant to metabolism, which contributes to their bioaccumulation.[12]

  • Brominated Biphenyls (PBBs): While the metabolic pathways are similar, the weaker C-Br bond can influence the rate and profile of metabolism. Some studies suggest that PBBs can also be metabolized to hydroxylated forms. However, like PCBs, their persistence and potential for bioaccumulation are significant concerns.[14] The relative ease of C-Br cleavage could potentially open up alternative metabolic pathways not as readily available to chlorinated analogs, although this is an area of ongoing research. In general, bromine's role as a better leaving group can facilitate certain enzymatic reactions more readily than chlorine.

Pillar 3: Experimental Protocols for Stability Assessment

To provide self-validating and trustworthy data, standardized experimental protocols are essential. Below are detailed methodologies for assessing thermal and photochemical stability.

Protocol 1: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which a compound begins to degrade.

Objective: To determine and compare the onset decomposition temperature of a chlorinated biphenyl vs. a brominated biphenyl intermediate.

Methodology:

  • Instrument Setup: Calibrate a Thermogravimetric Analyzer (TGA) using appropriate standards for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound (e.g., 4-chlorobiphenyl and 4-bromobiphenyl) into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Begin heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).[15]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature is determined as the temperature at which significant mass loss begins (typically defined as the intersection of the baseline tangent with the tangent of the decomposition curve).

    • Compare the onset temperatures. The chlorinated biphenyl is expected to exhibit a higher onset decomposition temperature.

dot graph G { graph [rankdir=TB, splines=ortho, size="7.6,!", fontname="Helvetica"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for Thermogravimetric Analysis (TGA) of Biphenyl Intermediates.

Protocol 2: Assessing Photochemical Stability via UV Irradiation Assay

This protocol measures the degradation rate of a compound under controlled UV light.

Objective: To compare the photodegradation rate constants of a chlorinated vs. a brominated biphenyl intermediate.

Methodology:

  • Solution Preparation: Prepare standardized stock solutions (e.g., 10 ppm) of the test compounds (e.g., 2,2'-dichlorobiphenyl and 2,2'-dibromobiphenyl) in a photochemically inert solvent like cyclohexane or a methanol/water mixture.[10]

  • Experimental Setup:

    • Place a known volume of the test solution into a quartz cuvette or a photochemical reactor. Quartz is used as it is transparent to UV light.

    • Include a "dark control" sample, identical to the test sample but wrapped in aluminum foil to exclude light. This control accounts for any non-photochemical degradation.

  • Irradiation:

    • Place the samples in a photochemical reactor equipped with a specific wavelength lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).[10]

    • Maintain a constant temperature (e.g., 32 ± 2 °C) using a thermostat to isolate the effects of light.

  • Time-Course Sampling: Withdraw aliquots from the reaction vessel at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quantification:

    • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • For a first-order reaction, the data should fit a straight line. The degradation rate constant (k) is the negative of the slope.

    • Compare the rate constants. The brominated biphenyl is expected to have a significantly larger rate constant (k), indicating faster degradation.

Summary & Implications for Researchers

The evidence unequivocally demonstrates that chlorinated biphenyl intermediates are intrinsically more stable than their brominated counterparts. This difference is rooted in the greater strength of the C-Cl bond compared to the C-Br bond.

Table 2: Summary of Comparative Stability

Stability TypeChlorinated BiphenylsBrominated BiphenylsKey Causal Factor
Thermal Higher Stability Lower StabilityHigher C-Cl Bond Dissociation Energy.[6]
Photochemical Higher Stability Lower Stability (More photosensitive)Lower C-Br Bond Dissociation Energy.[16]
Metabolic Generally More Stable Generally Less StableC-Cl bond is more resistant to initial enzymatic (CYP450) attack.[12]

Implications for the Scientist:

  • For Synthetic Chemists: When designing a multi-step synthesis, a chlorinated biphenyl may be preferred for reactions requiring harsh, high-temperature conditions due to its superior thermal stability. Conversely, a brominated biphenyl is a more suitable intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Heck) where the lability of the C-Br bond is advantageous for reactivity.

  • For Drug Development Professionals: The higher stability of chlorinated compounds can translate to a longer metabolic half-life, which may be desirable for certain therapeutic applications but also raises concerns about bioaccumulation. The choice between a chlorinated or brominated scaffold allows for fine-tuning of a drug candidate's pharmacokinetic profile. The photosensitivity of brominated compounds must also be considered during formulation and packaging design.

  • For Environmental Scientists: The greater persistence of PCBs compared to PBBs, stemming from their higher thermal, photochemical, and metabolic stability, explains their long-term environmental impact and continued presence as legacy pollutants.

By understanding these fundamental differences in stability, researchers can make more informed decisions in the selection and handling of chlorinated and brominated biphenyl intermediates, leading to more efficient syntheses, better-designed pharmaceuticals, and a clearer assessment of environmental impact.

References

  • Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. (2023). PubMed. Available at: [Link]

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs). (2015). National Institutes of Health (NIH). Available at: [Link]

  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2025). Request PDF. Available at: [Link]

  • Metabolism and metabolites of polychlorinated biphenyls. (2015). ResearchGate. Available at: [Link]

  • Biochemical and photochemical processes in the degradation of chlorinated biphenyls. ACS Publications. Available at: [Link]

  • Photochemical Degradation of Chloro-biphenyls (PCBs). National Institutes of Health (NIH). Available at: [Link]

  • Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py–GC/MS). (2015). ResearchGate. Available at: [Link]

  • Bond Dissociation Energy. (2022). Chemistry LibreTexts. Available at: [Link]

  • Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. (1984). PubMed. Available at: [Link]

  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. PubMed. Available at: [Link]

  • Understanding the Multiple Effects of PCBs on Lipid Metabolism. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Polychlorinated biphenyl. Wikipedia. Available at: [Link]

  • Bond Energies. (2023). Chemistry LibreTexts. Available at: [Link]

  • Aryl Cations from Aromatic Halides. Photogeneration and Reactivity of 4-Hydroxy(methoxy)phenyl Cation. ACS Publications. Available at: [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). RSC Publishing. Available at: [Link]

  • Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal. Available at: [Link]

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. MDPI. Available at: [Link]

  • Bond Dissociation Energies and Reaction Enthalpies. Chad's Prep. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora. Available at: [Link]

  • Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. EPA NEPAL. Available at: [Link]

  • The thermal degradation rate of PCBs as a function of temperature at different heating rates (ˇ). ResearchGate. Available at: [Link]

  • PCBs & PBDEs. Illinois Sustainable Technology Center. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Proper Disposal of 2-Chloro-3-methyl-1,1'-biphenyl

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Chloro-3-methyl-1,1'-biphenyl. As researchers and drug development professionals, our work demands not only precision in our experiments but also a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Chloro-3-methyl-1,1'-biphenyl. As researchers and drug development professionals, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This document provides the essential logistical and procedural information needed to manage this compound's waste stream responsibly. The protocols outlined here are designed to ensure regulatory compliance and protect you, your colleagues, and the environment.

The core principle to understand is that 2-Chloro-3-methyl-1,1'-biphenyl is a type of Polychlorinated Biphenyl (PCB). Due to their toxicity and persistence in the environment, PCBs are strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[1][2] Therefore, all waste containing this compound must be managed as PCB waste.

Section 1: Hazard Assessment & Immediate Safety Protocols

Before handling any chemical, a thorough understanding of its hazards is paramount. This knowledge informs our handling, storage, and emergency response procedures, forming the foundation of a safe laboratory environment.

1.1 Hazard Profile

2-Chloro-3-methyl-1,1'-biphenyl, like other PCBs, presents several health and environmental hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard CategoryDescriptionSource
Skin Irritation Causes skin irritation upon direct contact.[3][4][5]
Eye Irritation Causes serious eye irritation.[3][4][5]
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[3][4][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][5][3][5]
Chronic Effects Prolonged or repeated exposure may cause damage to organs, particularly the liver.

1.2 Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling 2-Chloro-3-methyl-1,1'-biphenyl and its associated waste:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required. Always change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[4]

1.3 Immediate Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Evacuate the immediate danger area.[3]

  • Don PPE: If safe to do so, don the appropriate PPE before attempting cleanup.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop to avoid generating dust.[3]

  • Collect Waste: Place all contaminated materials (absorbent, broken glass, contaminated PPE) into a designated, sealable waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: The collected spill debris must be disposed of as PCB hazardous waste. Do not let the product enter drains.[3]

Section 2: The Regulatory Framework: Understanding PCB Waste

Disposal of this compound is not merely a matter of good lab practice; it is a legal requirement. All waste containing PCBs at concentrations of 50 parts per million (ppm) or greater is subject to the stringent disposal and storage regulations found in Title 40 of the Code of Federal Regulations, part 761 (40 CFR Part 761).[6][7]

The causality behind this strict regulation is the chemical stability of PCBs. They do not readily break down and can bioaccumulate in the food chain, posing long-term risks to both human health and ecosystems. Therefore, the EPA mandates specific, high-energy destruction methods or permanent, secure storage to prevent their release into the environment.

Section 3: Step-by-Step Disposal Protocol for Laboratory Waste

This protocol provides a self-validating system for managing waste containing 2-Chloro-3-methyl-1,1'-biphenyl from the point of generation to its final pickup.

Step 1: Waste Characterization and Segregation

  • Action: Determine the nature of the waste. Is it a pure compound, a solution, or contaminated labware (e.g., gloves, pipette tips)? Critically, you must have an accurate estimate of the 2-Chloro-3-methyl-1,1'-biphenyl concentration.

  • Rationale: The concentration dictates the required disposal method under EPA regulations.[6] Segregating waste streams prevents dangerous reactions and simplifies the disposal process. Halogenated organic wastes must be collected separately from non-halogenated solvents.[8]

Step 2: Containerization

  • Action: Select a sturdy, leak-proof container that is chemically compatible with the waste. For liquid waste, use the original container or an approved hazardous waste carboy, leaving at least 10% headspace to allow for expansion.[8][9] Ensure the container has a tightly sealing screw cap.

  • Rationale: Proper containerization is the primary defense against leaks and spills during storage and transport. Using incompatible containers (e.g., certain plastics with aggressive organic solvents) can lead to container failure.

Step 3: Labeling

  • Action: Immediately label the waste container with a fully completed Hazardous Waste Tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-3-methyl-1,1'-biphenyl (PCB Waste)"

    • The estimated concentration and quantity of all components.

    • The date accumulation started.

  • Rationale: Accurate labeling is a legal requirement and ensures that waste handlers are aware of the container's contents and associated hazards, allowing them to manage it safely and correctly.

Step 4: Accumulation and Storage

  • Action: Keep the waste container sealed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation. Ensure secondary containment (e.g., a plastic tub) is used, especially for liquids.[8]

  • Rationale: Keeping containers closed prevents the release of volatile compounds. Secondary containment ensures that any potential leaks are captured, preventing a wider spill.

Step 5: Arranging for Disposal

  • Action: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a waste pickup. Do not pour any amount of this chemical down the drain or place it in the regular trash.[9]

  • Rationale: Only licensed hazardous waste transporters and permitted disposal facilities are legally allowed to handle and dispose of PCB waste.[6] Your EHS office manages this entire process to ensure full compliance.

Section 4: Approved Disposal Technologies

The EPA has approved several technologies for the disposal of PCB waste. The choice of technology is primarily dependent on the waste's physical form and PCB concentration.

Disposal MethodApplicable WasteRationale & EPA Regulation
TSCA Incinerator Liquids >500 ppm; often used for all PCB concentrations.High-temperature (≥1200 °C) incineration with a long residence time is the EPA's preferred method as it ensures over 99.9999% destruction of PCBs, preventing the formation of toxic byproducts like dioxins. Regulated under 40 CFR 761.70.
TSCA Chemical Waste Landfill Non-liquid materials (e.g., contaminated soil, debris, labware) with PCB concentrations ≥50 ppm.These highly engineered landfills are designed with multiple liners and leachate collection systems to permanently contain the waste and prevent it from entering the environment.[6][11] Regulated under 40 CFR 761.75.
Alternative Destruction Method Various waste types.The EPA may approve other technologies (e.g., chemical dechlorination) on a case-by-case basis if they are proven to be as effective as incineration.[1][12] Regulated under 40 CFR 761.60(e).

Section 5: Visualizing the Disposal Pathway

The following diagram illustrates the decision-making workflow for the proper disposal of waste containing 2-Chloro-3-methyl-1,1'-biphenyl.

DisposalWorkflow cluster_start Start: Waste Generation cluster_process Characterization & Segregation cluster_action Containerization & Disposal Path Start Generate Waste Containing 2-Chloro-3-methyl-1,1'-biphenyl Concentration Is PCB concentration ≥ 50 ppm? Start->Concentration Regulated Manage as TSCA-Regulated PCB Waste Concentration->Regulated  Yes NonReg Manage as Non-TSCA (but still hazardous) Waste. Consult EHS. Concentration->NonReg  No Form Is waste liquid or solid? Incinerator Primary Disposal: TSCA Incinerator Form->Incinerator  Liquid Landfill Disposal Option: TSCA Chemical Waste Landfill Form->Landfill  Solid Regulated->Form Incinerator->Landfill Residue/Ash

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-methyl-1,1'-biphenyl

This guide is structured to serve as an authoritative operational manual for handling 2-Chloro-3-methyl-1,1'-biphenyl . As a specialized aryl halide intermediate, specific toxicological data is often sparse compared to c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative operational manual for handling 2-Chloro-3-methyl-1,1'-biphenyl . As a specialized aryl halide intermediate, specific toxicological data is often sparse compared to commodity chemicals. Therefore, this protocol adopts the Precautionary Principle , applying the rigorous safety standards used for chlorinated biphenyls and halogenated aromatics.

Part 1: Critical Hazard Profile (GHS & Structural Alerts)

As a Senior Application Scientist, I must emphasize that while this specific isomer may not have a dedicated MSDS in every public database, its structural pharmacophore (a lipophilic biphenyl core with a halogen) dictates its handling. It behaves as a lipophilic transport agent , meaning it can readily cross the dermal barrier, carrying the halogenated moiety into systemic circulation.

Hazard Summary Table
Hazard CategoryGHS Classification (Derived)Operational Implication
Skin Corrosion/Irritation Category 2 (H315)High Risk. The compound is lipophilic. Standard washing may not remove it immediately; it "sticks" to skin oils.
Eye Damage/Irritation Category 2A (H319)Crystalline dust is abrasive and chemically irritating.
STOT - Single Exposure Category 3 (H335)Respiratory irritation if dust or aerosols are generated.[1]
Aquatic Toxicity Category 1/2 (H410/H411)Critical: Must never enter sink drains. Highly persistent in lipid environments (bioaccumulation potential).

Part 2: The Barrier Strategy (PPE Selection)

Standard laboratory "Universal Precautions" (lab coat + 4 mil nitrile gloves) are insufficient for handling stock solutions of halogenated biphenyls due to rapid permeation rates.

Hand Protection: The "Breakthrough" Logic

Research on biphenyls indicates that low-molecular-weight aromatics can permeate thin nitrile (< 0.1mm) in minutes.

  • Solids (Weighing/Transfer):

    • Primary: Nitrile Exam Gloves (minimum 5 mil).

    • Protocol: Change immediately if contaminated.

  • Solutions (Organic Solvents):

    • Risk: The solvent (e.g., DCM, THF) acts as a carrier, pulling the biphenyl through the glove material.

    • Requirement: Double-Gloving or Laminate Barriers .

    • Inner Glove: Silver Shield® (Laminate) or thick Nitrile (8 mil).

    • Outer Glove: Standard Nitrile (for dexterity and grip).

Respiratory & Body Protection[1][2][3]
  • Respiratory: If handling >500mg of solid powder outside a fume hood, an N95 (NIOSH) or P3 (EN 143) particulate respirator is mandatory to prevent inhalation of sensitizing dusts.

  • Body: Tyvek® arm sleeves are recommended when working with large volumes of stock solution to bridge the gap between glove and lab coat.

PPE Selection Logic (Visualization)

PPE_Selection Start Start: Handling 2-Chloro-3-methyl-1,1'-biphenyl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_PPE PPE: Standard Nitrile (5 mil) + Lab Coat + Safety Glasses (Fume Hood Recommended) Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Non_Penetrating Water / Alcohols Solvent_Check->Non_Penetrating Penetrating DCM / THF / DMF Solvent_Check->Penetrating Liquid_PPE_Std PPE: Double Nitrile (Change every 15 mins) Non_Penetrating->Liquid_PPE_Std Liquid_PPE_High PPE: Silver Shield® Laminate UNDER Nitrile Outer Glove Penetrating->Liquid_PPE_High High Permeation Risk

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves when penetrating solvents are used.

Part 3: Operational Protocols

Weighing & Solubilization

Scientific Rationale: Static charge often causes biphenyl powders to "fly." Inhalation is the fastest route to systemic exposure.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Hood .

  • Anti-Static Measure: Use an anti-static gun or wipes on the spatula and weighing boat before dispensing.

  • Containment: Place the receiving flask inside a secondary container (beaker) during transfer to catch any spilled grains.

Reaction Monitoring (TLC/HPLC)

Scientific Rationale: The 2-Chloro-3-methyl moiety makes the compound UV-active but potentially volatile under high vacuum.

  • Sampling: Use long-needle syringes to withdraw aliquots. Do not pour.

  • Waste: Dispose of TLC capillaries immediately into a sharps container designated for Halogenated Waste . Do not leave them on the benchtop; the solvent evaporates, leaving the solid biphenyl dust behind.

Spill Response Protocol

In the event of a spill, do not use water immediately. Halogenated biphenyls are hydrophobic; water will spread the contamination.

Spill_Response Alert 1. Alert & Isolate (Evacuate 3m radius) PPE_Up 2. Don PPE (Double Gloves + Goggles) Alert->PPE_Up Contain 3. Containment (Surround with absorbent pads) PPE_Up->Contain Absorb 4. Absorb (Use Vermiculite or Sand. NO WATER) Contain->Absorb Clean 5. Solvent Wash (Wipe with Acetone/Ethanol) Absorb->Clean Dispose 6. Disposal (Seal in Red Bag -> Halogenated Waste) Clean->Dispose

Figure 2: Sequential workflow for managing a spill of 2-Chloro-3-methyl-1,1'-biphenyl. Emphasis is placed on dry absorption first.

Part 4: Disposal & Deactivation[3]

Core Directive: This compound must never enter the municipal water supply. Biphenyls are notoriously difficult for water treatment plants to degrade.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow or red bags), labeled "Halogenated Organic Debris."

  • Liquid Waste:

    • Segregate into Halogenated Organic Solvent Waste .

    • Do not mix with acid waste (potential for exothermic reaction or hydrolysis depending on other reagents).

    • Do not mix with oxidizing agents (peroxides/nitric acid) as halogenated rings can form explosive intermediates under extreme conditions.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[2] 1,1'-Biphenyl, 2,2'-dichloro- (PCB 4) Compound Summary. (Used as toxicological proxy for chlorinated biphenyl handling). National Library of Medicine.

  • DGUV (German Social Accident Insurance). (2012). Permeation of PCBs in transformer oil through chemical protective gloves.[3] (Definitive source for nitrile vs. laminate breakthrough times).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

Sources

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